N-(3-Nitrobenzyl)-2-phenylethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMBTUCGGDSIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344415 | |
| Record name | N-(3-Nitrobenzyl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104720-70-9 | |
| Record name | N-(3-Nitrobenzyl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine, a secondary amine with potential applications in medicinal chemistry and drug discovery. The primary and most efficient synthetic route to this compound is through the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine. This method is widely applicable, generally high-yielding, and allows for the straightforward formation of the target secondary amine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O₂ |
| Molecular Weight | 256.30 g/mol [1] |
| CAS Number | 104720-70-9[1] |
| Appearance | Expected to be a pale yellow oil or solid |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine[1] |
Synthesis by Reductive Amination
The synthesis of this compound is most effectively achieved via a one-pot reductive amination reaction. This process involves the initial formation of an imine intermediate from the condensation of 3-nitrobenzaldehyde and 2-phenylethanamine, followed by the in-situ reduction of the imine to the desired secondary amine.
Reaction Scheme:
Experimental Protocol
The following is a detailed experimental protocol based on established methods for reductive amination.
Materials:
-
3-Nitrobenzaldehyde
-
2-Phenylethanamine
-
Methanol (or another suitable solvent like ethanol or dichloromethane)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in methanol. To this solution, add 2-phenylethanamine (1.0-1.2 eq). A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add dichloromethane to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford pure this compound.
Quantitative Data
While a specific literature report detailing the yield for this exact reaction was not identified, typical yields for reductive amination reactions of this nature are in the range of 70-90%. The table below summarizes expected and reported spectroscopic data for the final product.
| Data Type | Expected/Reported Values |
| Yield | 70-90% (Estimated) |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound[1] |
| Mass Spec (GC-MS) | m/z peaks corresponding to the molecular ion and characteristic fragments[1] |
| IR Spectrum | Peaks corresponding to N-H, C-H (aromatic and aliphatic), and NO₂ functional groups[1] |
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
References
N-(3-Nitrobenzyl)-2-phenylethanamine: A Comprehensive Physicochemical and Biological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Nitrobenzyl)-2-phenylethanamine is a secondary amine containing a nitrobenzyl group attached to a phenethylamine backbone. This molecule holds interest for researchers in medicinal chemistry and drug discovery due to the presence of the pharmacologically relevant phenethylamine scaffold and the versatile nitro functionality. The phenethylamine core is a common feature in a variety of psychoactive compounds and neurotransmitters, while the nitro group can be a key pharmacophore, influencing the electronic properties and biological activity of a molecule. This technical guide provides a detailed overview of the known physicochemical properties, a plausible synthetic route, and a discussion of the potential biological significance of this compound based on related compounds.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for this compound, primarily from computational models, are summarized below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O₂ | PubChem[1] |
| Molecular Weight | 256.30 g/mol | PubChem[1] |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | PubChem[1] |
| CAS Number | 201047-34-9 | |
| XLogP3 | 3.4 | PubChem[1] |
| Topological Polar Surface Area | 57.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Note: The majority of the physicochemical data presented are computationally derived and await experimental verification.
Synthesis Methodology
Proposed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add 2-phenylethanamine (1.0-1.2 equivalents).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is then stirred for an additional 12-24 hours at room temperature.
-
Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Specific biological data for this compound are not currently available. However, the presence of the nitroaromatic group suggests potential for a range of biological activities, as nitro-containing compounds are known to exhibit diverse pharmacological effects.[2] These activities often stem from the electron-withdrawing nature of the nitro group and its ability to undergo metabolic reduction in biological systems.
General Biological Activities of Nitro-Containing Compounds
Nitroaromatic compounds have been reported to possess a wide spectrum of biological activities, including:
-
Antimicrobial Activity: Many nitro-containing compounds exhibit antibacterial and antifungal properties.[2] Their mechanism of action often involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules such as DNA and proteins.
-
Anticancer Activity: The hypoxic environment of solid tumors can facilitate the reduction of nitroaromatic compounds, leading to the generation of cytotoxic species that selectively target cancer cells.
-
Antiparasitic Activity: Certain nitroimidazoles are used clinically for the treatment of parasitic infections. Their efficacy is attributed to the reductive activation of the nitro group within the parasite.
Potential Signaling Pathway Involvement
Given the structural similarity of the phenethylamine backbone to various neurotransmitters, it is plausible that this compound could interact with neuronal signaling pathways. However, without experimental data, any proposed mechanism remains speculative.
Caption: General mechanism of action for nitroaromatic compounds.
Conclusion
This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. While experimental data on its physicochemical properties and biological activity are currently lacking, computational data and knowledge of related compounds provide a solid foundation for future research. The proposed synthetic route offers a practical method for obtaining this compound for further study. Future research should focus on the experimental determination of its physicochemical properties, elucidation of its biological activities through in vitro and in vivo screening, and investigation of its potential mechanisms of action and interactions with biological targets. Such studies will be crucial in unlocking the full therapeutic potential of this and related molecules.
References
Technical Guide: N-(3-Nitrobenzyl)-2-phenylethanamine (CAS No. 104720-70-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(3-Nitrobenzyl)-2-phenylethanamine, including its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though currently undocumented, role in biological systems.
Chemical and Physical Properties
This compound, with the CAS number 104720-70-9, is a secondary amine featuring a phenethylamine backbone N-substituted with a 3-nitrobenzyl group.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 104720-70-9 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | [1] |
| Synonyms | (3-Nitrobenzyl)(2-phenylethyl)amine, N-(3-Nitrobenzyl)phenethylamine | [1] |
Synthesis via Reductive Amination
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.
Experimental Protocol
This protocol is a generalized procedure based on established methods for reductive amination.[2][3][4][5]
Materials:
-
3-Nitrobenzaldehyde
-
2-Phenylethanamine (Phenethylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional, for purification)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrobenzaldehyde (1.0 equivalent).
-
Solvent and Amine Addition: Dissolve the aldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane. To this solution, add 2-phenylethanamine (1.0-1.2 equivalents).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate imine formation.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: In portions, carefully add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), to the stirring solution. The reaction is typically exothermic.
-
Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and decompose the excess reducing agent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled with care. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with acid.
Synthesis Workflow
Caption: Reductive amination workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no publicly available scientific literature detailing specific biological studies, mechanisms of action, or signaling pathway involvement for this compound.
However, the structural motifs present in the molecule, namely the nitrobenzyl and phenethylamine moieties, are found in various biologically active compounds. The nitroaromatic group is a known pharmacophore in certain antimicrobial and anticancer agents, often exerting its effect through bioreduction to reactive intermediates.[6][7] The phenethylamine scaffold is a core component of many neurotransmitters and psychoactive drugs.
Given the lack of specific data, any discussion of the biological role of this compound would be purely speculative. Researchers in drug discovery may consider this compound as a novel scaffold for screening in various assays, particularly those related to oncology, neurology, or infectious diseases.
Hypothetical Screening Workflow
For professionals in drug development, a potential high-level workflow for investigating the biological activity of this compound is outlined below.
Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.
Conclusion
This compound is a readily synthesizable compound via reductive amination. While its physicochemical properties are documented, its biological activity remains unexplored. This technical guide provides the necessary information for its synthesis and characterization, paving the way for future investigations into its potential therapeutic applications. Researchers are encouraged to explore the bioactivity of this compound to uncover any potential roles in cellular signaling and its utility in drug development.
References
- 1. This compound | C15H16N2O2 | CID 596729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
"molecular weight of N-(3-Nitrobenzyl)-2-phenylethanamine"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and characterization of N-(3-Nitrobenzyl)-2-phenylethanamine. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and drug development, given the established biological significance of nitro-containing compounds.[1][2]
Core Compound Properties
This compound is an aromatic amine containing a nitro functional group.[3] The presence of the nitro group, a potent electron-withdrawing moiety, often imparts significant biological activity to molecules, making this compound a subject of interest for further investigation.[1][2]
Quantitative Data Summary
A summary of the key computed chemical and physical properties for this compound is presented below.[3]
| Property | Value | Reference |
| Molecular Weight | 256.30 g/mol | [3] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [3] |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | [3] |
| CAS Number | 104720-70-9 | [3] |
| Exact Mass | 256.121177757 Da | [3] |
| Topological Polar Surface Area | 57.9 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
Synthetic Workflow and Characterization
The synthesis of this compound can be efficiently achieved through reductive amination. This common and reliable method involves the reaction of a carbonyl compound (3-nitrobenzaldehyde) with an amine (2-phenylethanamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Caption: Synthetic and characterization workflow for this compound.
Experimental Protocol: Synthesis via Reductive Amination
This section details the experimental methodology for the synthesis, purification, and characterization of this compound.
Materials:
-
3-Nitrobenzaldehyde
-
2-Phenylethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylethanamine (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 15 minutes. The reaction is typically exothermic and should be monitored. Allow the reaction to stir at room temperature for 12-18 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Work-up and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Use techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight of the compound.[3]
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify characteristic functional groups, such as the N-H stretch and the nitro group (N-O) stretches.
-
Potential Biological Significance
Nitro-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiparasitic, and antineoplastic properties.[1] The nitro group can act as a key pharmacophore, and its electron-withdrawing nature can influence a molecule's interaction with biological targets.[2] While the specific biological activity of this compound is not extensively documented in the provided search results, its structural motifs suggest it could be a candidate for screening in various biological assays, particularly in areas where related nitroaromatic compounds have shown promise. Further research is warranted to elucidate its potential therapeutic applications.
References
Technical Guide: Spectral and Synthetic Profile of N-(3-Nitrobenzyl)-2-phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the spectral characteristics and a plausible synthetic protocol for N-(3-Nitrobenzyl)-2-phenylethanamine. The information is intended to guide researchers in the synthesis, purification, and analytical identification of this compound. While direct experimental spectral data is not widely available in public databases, this guide presents expected spectral values based on the analysis of its constituent functional groups and structurally similar compounds. The document includes detailed methodologies for synthesis and spectral analysis, tabulated data for clarity, and workflow diagrams for key processes.
Compound Identification
This compound is a secondary amine containing a phenethyl group and a 3-nitrobenzyl group. Its structural and chemical properties are foundational to understanding its spectral behavior.
| Property | Value | Reference |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| CAS Number | 104720-70-9 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)--INVALID-LINK--[O-] | [1] |
| InChI Key | LLMBTUCGGDSIQU-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following sections describe detailed experimental methodologies for the synthesis and spectral characterization of this compound.
Synthesis via Reductive Amination
This protocol describes a common and effective method for the synthesis of secondary amines. The process involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by in-situ reduction.
Materials:
-
3-Nitrobenzaldehyde
-
2-Phenylethanamine
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in the chosen solvent (e.g., Methanol).
-
Add 2-phenylethanamine (1.05 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add the reducing agent, sodium borohydride (1.5 eq), in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.
-
Quench the reaction by slowly adding 1M HCl until the effervescence ceases.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to afford the pure this compound.
Spectral Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system or via direct infusion into an Electrospray Ionization (ESI) source.
-
GC-MS: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250 °C and the MS transfer line to 280 °C. Use a temperature program starting at 100 °C, ramping to 280 °C.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
Spectral Data Presentation
The following tables summarize the expected spectral data for this compound based on its chemical structure and data from analogous compounds.
Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | s | 1H | Ar-H (H2 of nitrobenzyl) |
| ~8.10 | d | 1H | Ar-H (H4 or H6 of nitrobenzyl) |
| ~7.65 | d | 1H | Ar-H (H4 or H6 of nitrobenzyl) |
| ~7.50 | t | 1H | Ar-H (H5 of nitrobenzyl) |
| 7.35 - 7.20 | m | 5H | Ar-H (phenethyl group) |
| ~3.90 | s | 2H | Benzyl CH₂ (N-CH₂-Ar) |
| ~2.95 | t | 2H | Methylene CH₂ (N-CH₂-CH₂) |
| ~2.85 | t | 2H | Methylene CH₂ (Ar-CH₂-CH₂) |
| ~1.80 | br s | 1H | Amine N-H |
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.5 | Ar-C (C-NO₂) |
| ~142.0 | Ar-C (ipso-C of nitrobenzyl) |
| ~139.5 | Ar-C (ipso-C of phenethyl) |
| ~135.0 | Ar-C (nitrobenzyl) |
| ~129.5 | Ar-C (nitrobenzyl) |
| ~128.8 | Ar-C (phenethyl) |
| ~128.5 | Ar-C (phenethyl) |
| ~126.5 | Ar-C (phenethyl) |
| ~122.5 | Ar-C (nitrobenzyl) |
| ~122.0 | Ar-C (nitrobenzyl) |
| ~53.5 | Benzyl CH₂ (N-CH₂-Ar) |
| ~50.5 | Methylene CH₂ (N-CH₂-CH₂) |
| ~36.0 | Methylene CH₂ (Ar-CH₂-CH₂) |
Table 3: Expected FTIR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3300 - 3400 | Weak-Med | N-H Stretch (secondary amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₂) |
| 1525 - 1535 | Strong | Asymmetric NO₂ Stretch |
| 1345 - 1355 | Strong | Symmetric NO₂ Stretch |
| 1600, 1495, 1450 | Med-Weak | Aromatic C=C Bending |
| ~730 | Strong | C-H Out-of-plane bend (meta-substituted) |
Table 4: Expected Mass Spectrometry (EI-MS) Data
| m/z Value | Relative Intensity | Proposed Fragment Ion |
| 256 | Low | [M]⁺ (Molecular Ion) |
| 165 | High | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 151 | Medium | [C₈H₉N₂O₂]⁺ (Nitrobenzyl fragment) |
| 136 | High | [C₈H₈NO₂]⁺ (3-Nitrobenzyl cation) |
| 120 | Medium | [C₈H₁₀N]⁺ (Phenylethylamine fragment) |
| 105 | High | [C₈H₉]⁺ (Phenylethyl cation) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the analytical characterization process for the target compound.
Caption: Synthetic workflow via reductive amination.
References
Potential Biological Targets of N-(3-Nitrobenzyl)-2-phenylethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Nitrobenzyl)-2-phenylethanamine is a synthetic molecule featuring a phenethylamine core, a structure renowned for its diverse pharmacological activities. While direct experimental data on this specific compound is limited, its structural motifs—the phenethylamine backbone, the N-benzyl substitution, and the nitro group—suggest several plausible biological targets. This technical guide consolidates evidence from structurally related compounds to propose and explore the potential inhibitory activities of this compound against key enzymes in neurotransmission and epigenetic regulation: Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), and Histone Deacetylase (HDAC). This document provides a comprehensive overview of the rationale for each potential target, summarizes relevant quantitative data from analogous compounds, details pertinent experimental protocols, and visualizes the associated biological pathways and experimental workflows.
Introduction
The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of synthetic psychoactive substances and therapeutic agents. The addition of an N-benzyl group and a nitro moiety to this core structure in this compound introduces chemical properties that can significantly influence its interaction with biological macromolecules. The electron-withdrawing nature of the nitro group, for instance, can modulate the electronic properties of the benzyl ring, potentially affecting binding affinities and mechanisms of action at various enzymatic sites. This guide aims to provide a data-driven exploration of the most probable biological targets for this compound, leveraging structure-activity relationships (SAR) established for related molecules.
Potential Biological Targets
Monoamine Oxidase (MAO)
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[1] The phenethylamine structure is a well-established pharmacophore for MAO inhibitors.[2][3] Amphetamine and its derivatives, which are structurally similar to this compound, are known to be potent and selective MAO inhibitors.[1] Given this strong precedent, MAO-A and MAO-B represent primary potential targets. Inhibition of MAO leads to an increase in the synaptic concentration of neurotransmitters like serotonin, dopamine, and norepinephrine, a mechanism central to the action of many antidepressant and neuroprotective drugs.[4]
Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine. A recent study reported the synthesis and evaluation of a series of N-benzyl-2-phenylethanamine derivatives as cholinesterase inhibitors.[5] This finding strongly suggests that the N-benzyl-2-phenylethanamine scaffold, which is the core of the topic compound, can effectively bind to and inhibit AChE. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6]
Histone Deacetylase (HDAC)
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. A study on N-benzyl piperidine derivatives demonstrated their potential as dual inhibitors of both HDAC and AChE.[6] While the core structure is different, the presence of the N-benzyl moiety in a compound designed to target HDAC suggests that this compound may also possess HDAC inhibitory activity.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective on the potential potency of this compound, the following tables summarize the inhibitory activities of structurally analogous compounds against the proposed targets.
Table 1: Monoamine Oxidase (MAO) Inhibition by Phenethylamine Derivatives
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| Amphetamine | MAO-A | - | 5.3 | [2] |
| Methamphetamine | MAO-A | - | 17.2 | [2] |
| Phenelzine | MAO-A/B | - | - | [2] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide (2d) | MAO-A | 1.38 | - | [7] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide (2j) | MAO-A | 2.48 | - | [7] |
Table 2: Acetylcholinesterase (AChE) Inhibition by N-Benzyl-2-phenylethanamine and N-Benzyl Piperidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Brominated N-benzyl-2-phenylethanamine derivative | AChE | "Lowest IC50 values" (specific values not provided in abstract) | [5] |
| N-benzyl piperidine derivative (d5) | AChE | 6.89 | [6] |
| N-benzyl piperidine derivative (d10) | AChE | 3.22 | [6] |
| 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione (12) | eeAChE | 3.33 | [8] |
Table 3: Histone Deacetylase (HDAC) Inhibition by N-Benzyl Piperidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| N-benzyl piperidine derivative (d5) | HDAC | 0.17 | [6] |
| N-benzyl piperidine derivative (d10) | HDAC | 0.45 | [6] |
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of this compound against the proposed targets are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on the continuous spectrophotometric measurement of the production of hydrogen peroxide from the MAO-catalyzed oxidation of a substrate.
-
Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate: p-Tyramine hydrochloride
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Sodium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls
-
-
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, HRP, and Amplex® Red reagent.
-
Add the test compound at various concentrations to the wells of a 96-well microplate.
-
Add the MAO-A or MAO-B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (p-tyramine).
-
Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method measures the activity of AChE by quantifying the formation of thiocholine when acetylcholine is hydrolyzed.
-
Reagents:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or tacrine as a positive control
-
-
Procedure:
-
Add phosphate buffer, test compound at various concentrations, and AChE enzyme to the wells of a 96-well microplate.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Add DTNB to all wells.
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The color change is due to the reaction of the product, thiocholine, with DTNB.
-
Calculate the reaction rates and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Histone Deacetylase (HDAC) Inhibition Assay
This is a fluorometric assay that measures the activity of HDAC enzymes.
-
Reagents:
-
Human recombinant HDAC enzyme (specific isoform or pan-HDAC)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1)
-
Developer solution containing a protease to cleave the deacetylated substrate
-
Assay buffer
-
This compound (test compound)
-
Trichostatin A (TSA) or Vorinostat as a positive control
-
-
Procedure:
-
Add assay buffer, the test compound at various concentrations, and the HDAC enzyme to the wells of a black 96-well microplate.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature to allow for the generation of the fluorescent signal.
-
Measure the fluorescence (e.g., excitation ~360 nm, emission ~460 nm) using a fluorescence plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for target validation.
References
- 1. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 2. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of N-(3-Nitrobenzyl)-2-phenylethanamine: A Technical Guide to Computational Drug Discovery Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling study of the novel compound N-(3-Nitrobenzyl)-2-phenylethanamine. In the absence of published experimental data for this specific molecule, this document serves as a detailed procedural example of how computational methods can be leveraged to predict its potential therapeutic value. We will explore its physicochemical properties, potential biological targets, binding interactions, and drug-likeness through established computational techniques including molecular docking and ADMET prediction. This guide is intended to provide researchers and drug development professionals with a practical framework for the initial stages of in silico drug discovery.
Introduction
This compound is a derivative of phenylethylamine, a class of compounds known for a wide range of biological activities.[1] The inclusion of a nitro group suggests the potential for unique pharmacological effects, as nitro-containing compounds have been investigated for antimicrobial, anticancer, and other therapeutic properties.[2][3] In silico modeling offers a rapid and cost-effective approach to preliminarily assess the therapeutic potential of novel molecules like this compound before undertaking expensive and time-consuming laboratory experiments. This guide outlines a hypothetical in silico workflow to predict the compound's properties and potential biological interactions.
Physicochemical Properties
A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties are crucial for predicting its pharmacokinetic behavior. The computed properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C15H16N2O2 | PubChem[4] |
| Molecular Weight | 256.30 g/mol | PubChem[4] |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | PubChem[4] |
| InChIKey | LLMBTUCGGDSIQU-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)--INVALID-LINK--[O-] | PubChem[4] |
| XLogP3 | 3.4 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 5 | PubChem[4] |
Hypothetical Biological Target Selection
Based on the known activities of similar compounds, a plausible biological target for this compound could be an enzyme crucial for microbial survival or a protein implicated in cancer progression. For the purpose of this guide, we will hypothesize that this compound may exhibit antibacterial activity by targeting the enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) from Mycobacterium tuberculosis. This enzyme is a validated target for other nitro-containing antimicrobial compounds.[5][6]
In Silico Modeling Workflow
The following workflow outlines the key steps in a computational study to evaluate the interaction of this compound with a selected biological target.
Figure 1: In Silico Modeling Workflow.
Detailed Experimental Protocols
Ligand Preparation
-
3D Structure Generation : The 2D structure of this compound, obtained from its SMILES string, is converted into a 3D structure using a molecular modeling software such as ChemDraw or Avogadro.
-
Energy Minimization : The 3D structure is then subjected to energy minimization using a force field like MMFF94 to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand structure is realistic for docking simulations.
Protein Preparation
-
Protein Structure Retrieval : The 3D crystallographic structure of the target protein, in this case, M. tuberculosis DprE1, is downloaded from the Protein Data Bank (PDB).
-
Protein Refinement : The raw PDB file is processed to prepare it for docking. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges using tools like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Maestro.
Molecular Docking
-
Grid Generation : A docking grid is defined around the active site of the DprE1 enzyme. The grid box should be large enough to encompass the binding pocket and allow for rotational and translational movement of the ligand.
-
Docking Simulation : Molecular docking is performed using software such as AutoDock Vina or Glide. The energy-minimized ligand is placed in the defined grid box, and a search algorithm explores various conformations and orientations of the ligand within the active site to find the most favorable binding pose.
-
Analysis of Results : The docking results are analyzed to determine the binding affinity (usually expressed as a docking score in kcal/mol) and to visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.
ADMET Prediction
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound are predicted using computational models. This can be done using online servers like SwissADME or integrated software packages. These predictions help in assessing the drug-likeness of the compound.
Hypothetical Results and Data Presentation
The following tables present hypothetical data that could be generated from the in silico study described above.
Table 2: Hypothetical Molecular Docking Results of this compound with DprE1
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues | Cys387, Gly133, Asn385 |
| Hydrogen Bonds | 1 (with the nitro group) |
| Hydrophobic Interactions | Phenyl and benzyl rings with hydrophobic pocket |
Table 3: Hypothetical ADMET Prediction for this compound
| Property | Prediction | Interpretation |
| Absorption | ||
| GI Absorption | High | Good oral bioavailability expected |
| BBB Permeant | Yes | Potential for CNS activity |
| Distribution | ||
| LogP (o/w) | 3.1 | Good lipophilicity |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal OCT2 Substrate | No | |
| Toxicity | ||
| AMES Toxicity | Possible | Potential mutagenicity due to the nitro group |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the hypothetical involvement of the target protein in a biological pathway and the logical flow of the computational analysis.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C15H16N2O2 | CID 596729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of N-(3-Nitrobenzyl)-2-phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted and extrapolated solubility profile of N-(3-Nitrobenzyl)-2-phenylethanamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages physicochemical predictions and solubility data from structurally analogous molecules to construct a robust theoretical framework. This guide is intended to inform researchers on the anticipated solubility of this compound in various solvent systems and to provide detailed experimental protocols for its empirical determination. The information contained herein is crucial for applications in drug discovery, formulation development, and chemical synthesis.
Introduction
This compound is a secondary amine containing both a phenyl and a nitrophenyl moiety. Its chemical structure suggests a complex solubility behavior, influenced by its relatively high molecular weight, the presence of a polar nitro group, and a basic secondary amine. Understanding the solubility of this compound is a critical first step in a variety of research and development applications, including the design of drug delivery systems, the optimization of reaction conditions, and the development of analytical methods. This guide provides a detailed examination of its predicted physicochemical properties and outlines methodologies for its experimental solubility determination.
Physicochemical Properties
The solubility of a compound is governed by its intrinsic physicochemical properties. The key predicted parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O₂ | PubChem |
| Molecular Weight | 256.30 g/mol | PubChem[1] |
| Predicted XLogP3 | 3.4 | PubChem[1] |
| Predicted pKa (amine) | ~9.36 ± 0.19 | Estimated from N-benzyl-2-phenylethanamine |
The predicted octanol-water partition coefficient (XLogP3) of 3.4 indicates that this compound is a lipophilic molecule, suggesting a preference for nonpolar environments over aqueous media. The estimated pKa of the secondary amine is approximately 9.36, indicating that it will be protonated and more water-soluble at acidic pH.
Predicted Solubility Profile
In the absence of direct experimental data, the solubility of this compound can be inferred from its predicted physicochemical properties and by comparison with structurally related compounds.
Aqueous Solubility
Based on its high XLogP3 value, this compound is predicted to have low intrinsic aqueous solubility . The large hydrophobic surface area of the two phenyl rings is the primary contributor to its poor water solubility.
However, as a basic compound, its aqueous solubility is expected to be highly pH-dependent. At pH values significantly below its pKa of ~9.36, the secondary amine will be protonated, forming a more water-soluble salt. The relationship between pH, pKa, and solubility can be visualized in the following diagram:
Caption: pH-dependent equilibrium and its effect on solubility.
Solubility in Organic Solvents
Given its lipophilic nature (XLogP3 = 3.4), this compound is expected to be soluble in a range of common organic solvents . The presence of the polar nitro group may enhance its solubility in moderately polar solvents.
Comparative Solubility Data of Structurally Similar Compounds
To provide a semi-quantitative context for the predicted solubility, the experimental solubility of several structurally related compounds is presented below.
| Compound | Solvent | Solubility |
| 2-Phenylethanamine | Water | 12 mg/mL |
| DMSO | 100 mg/mL | |
| Ethanol | 100 mg/mL | |
| 2-Phenylethanamine HCl | DMF | 30 mg/mL |
| DMSO | 30 mg/mL | |
| Ethanol | 25 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL | |
| N-Benzyl-2-phenylethanamine | Water | Practically Insoluble (0.00 M) |
| 4-Nitrobenzylamine HCl | Methanol:Glacial Acetic Acid (1:1) | 25 mg/mL |
| Water | Soluble |
-
2-Phenylethanamine , the parent amine, is moderately soluble in water and highly soluble in organic solvents.
-
The hydrochloride salt of 2-phenylethanamine shows good solubility in polar solvents.
-
N-Benzyl-2-phenylethanamine , which lacks the polar nitro group, is practically insoluble in water, highlighting the impact of the increased hydrophobic surface area from the benzyl group.
-
4-Nitrobenzylamine hydrochloride is soluble in water and a polar organic/acid mixture, indicating that the nitro group can contribute to solubility in polar systems, especially when the amine is protonated.
Based on this comparative data, it is reasonable to predict that this compound will have very low solubility in neutral water, likely less than that of 2-phenylethanamine, and potentially similar to the "practically insoluble" nature of N-benzyl-2-phenylethanamine. However, its solubility is expected to be significant in polar organic solvents like DMSO and DMF, and in acidic aqueous solutions.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires empirical testing. The following are detailed protocols for commonly used methods.
Shake-Flask Method for Thermodynamic Solubility
This is the gold standard method for determining thermodynamic solubility.
Caption: Workflow for the shake-flask solubility method.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve.
Potentiometric Titration for pKa and pH-Dependent Solubility
This method is particularly useful for ionizable compounds like this compound.
References
The Cutting Edge of Consciousness: A Technical Guide to the Discovery and Synthesis of Novel Phenylethylamine Derivatives
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylethylamine scaffold is a cornerstone in medicinal chemistry and neuropharmacology, forming the backbone of a vast array of psychoactive compounds, including stimulants, empathogens, and psychedelics. These molecules exert their effects by interacting with a variety of neuronal targets, most notably monoamine transporters and G-protein coupled receptors. This technical guide provides an in-depth exploration of the discovery and synthesis of novel phenylethylamine derivatives, with a focus on their interactions with the serotonin 2A (5-HT2A) receptor and the dopamine transporter (DAT). Detailed experimental protocols and a summary of quantitative pharmacological data are presented to aid researchers in this dynamic field.
Data Presentation: Quantitative Pharmacology of Novel Phenylethylamine Derivatives
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various phenylethylamine derivatives at the human 5-HT2A receptor and the dopamine transporter. This data is crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki) of Substituted Phenylethylamines at the Human 5-HT2A Receptor
| Compound | Substituents | Ki (nM) | Reference |
| 2C-B | 2,5-dimethoxy-4-bromo | 0.88 | [1] |
| 2C-P | 2,5-dimethoxy-4-propyl | 1 | [2] |
| 2C-C | 2,5-dimethoxy-4-chloro | 4 | [2] |
| 2C-N | 2,5-dimethoxy-4-nitro | 2 | [2] |
| DOB | 2,5-dimethoxy-4-bromo-amphetamine | 2.16 | [1] |
| 25D-NBOMe | 2,5-dimethoxy-4-methyl-N-(2-methoxybenzyl) | 0.046 | [3] |
| 25E-NBOMe | 2,5-dimethoxy-4-ethyl-N-(2-methoxybenzyl) | 0.035 | [3] |
| 25C-NBOMe | 2,5-dimethoxy-4-chloro-N-(2-methoxybenzyl) | 0.043 | [3] |
| 25I-NBOH | 2,5-dimethoxy-4-iodo-N-(2-hydroxybenzyl) | 0.31 | [3] |
| Ketanserin | - | 22.21 | [4] |
Table 2: Inhibitory Activity (IC50) of β-Phenylethylamine Derivatives at the Dopamine Transporter (DAT)
| Compound | Structure | IC50 (nM) | Reference |
| β-PEA | Phenylethylamine | >10,000 | [5] |
| Compound 9 | (S)-N-(3,4-dichlorobenzyl)-1-phenylpropan-2-amine | 360.5 | [6] |
| Compound 10 | N-(3,4-dichlorobenzyl)ethan-1-amine | 947.9 | [6] |
| Compound 26 | (R,S)-methyl 2-phenyl-2-(piperidin-2-yl)acetate | 421.0 | [6] |
| Compound 28 | (R,S)-isopropyl 2-phenyl-2-(piperidin-2-yl)acetate | >10,000 | [5] |
| GBR 12909 | 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine | 13.5 | [5] |
| Dopamine | - | 4300 | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section provides protocols for key experiments in the synthesis and evaluation of novel phenylethylamine derivatives.
Synthesis of 2,5-Dimethoxyphenethylamine (2C-H) Derivatives
This protocol outlines a general synthesis for 2,5-dimethoxyphenethylamine derivatives, which are a common starting point for many novel compounds.[8][9]
-
Preparation of 2,5-Dimethoxynitrostyrene: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a catalyst such as ammonium acetate in glacial acetic acid. The mixture is refluxed to yield the corresponding β-nitrostyrene derivative.[9]
-
Reduction to the Phenethylamine: The substituted nitrostyrene is then reduced to the primary amine. A common method for this is reduction with lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).
-
Purification: The resulting phenylethylamine derivative is purified by standard laboratory techniques, such as extraction and distillation under reduced pressure or crystallization of a salt form (e.g., hydrochloride).[8]
Radioligand Binding Assay for the 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the affinity of novel compounds for the 5-HT2A receptor.[10][11][12]
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).[13] The cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[11]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following administration of a novel phenylethylamine derivative.[15][16][17]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens or striatum, of an anesthetized rat.[16]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[17]
-
Sample Collection: The dialysate, which contains extracellular fluid that has diffused across the semipermeable membrane of the probe, is collected at regular intervals.[17]
-
Drug Administration: The novel phenylethylamine derivative is administered to the animal (e.g., via intraperitoneal injection).
-
Analysis of Dopamine Levels: The collected dialysate samples are analyzed to quantify the concentration of dopamine. This is typically done using high-performance liquid chromatography (HPLC) with electrochemical detection.[18][19]
-
Data Interpretation: Changes in the extracellular dopamine concentration over time following drug administration are plotted and analyzed to determine the effect of the compound on dopamine release and reuptake.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of novel phenylethylamine derivatives.
Caption: TAAR1 Signaling Pathway in a Presynaptic Dopamine Neuron.
Caption: AMPA Receptor Signaling in the Striatum.[20][21][22]
Caption: Drug Discovery Workflow for Novel Phenylethylamines.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents [patents.google.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Effect of beta-phenylethylamine on extracellular concentrations of dopamine in the nucleus accumbens and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Integrated Regulation of AMPA Glutamate Receptor Phosphorylation in the Striatum by Dopamine and Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AMPA Receptor-Dependent H2O2 Generation in Striatal Medium Spiny Neurons But Not Dopamine Axons: One Source of a Retrograde Signal That Can Inhibit Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunohistochemical Localization of AMPA Type Glutamate Receptor Subunits in the Striatum of Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(3-Nitrobenzyl)-2-phenylethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-(3-Nitrobenzyl)-2-phenylethanamine, a versatile secondary amine in organic synthesis. This document details its preparation and key applications in N-acylation and the Pictet-Spengler reaction for the synthesis of complex heterocyclic structures relevant to drug discovery.
Introduction
This compound is a valuable building block in organic synthesis. The presence of a secondary amine allows for a variety of functionalization reactions, while the phenylethylamine moiety serves as a precursor for isoquinoline scaffolds. The nitrobenzyl group can influence the reactivity of the amine and can be a site for further chemical modification, such as reduction to an amine, which can then be used to introduce further complexity. This combination of functionalities makes it a useful intermediate in the synthesis of pharmacologically active compounds.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reductive Amination
Materials:
-
3-Nitrobenzaldehyde
-
2-Phenylethanamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) and 2-phenylethanamine (1.05 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield this compound.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 3-Nitrobenzaldehyde | 2-Phenylethanamine | NaBH₄ | Methanol | 14-18 | 85-95 |
Applications in Organic Synthesis
N-Acylation
This compound can be readily acylated to form the corresponding amides. This reaction is useful for the introduction of various functional groups and for the protection of the secondary amine.
Experimental Protocol: N-Acetylation
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.
| Amine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| This compound | Acetic anhydride | Et₃N | DCM | 2-4 | >95 |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. This compound can undergo this reaction with an aldehyde, typically formaldehyde, in the presence of an acid catalyst. The electron-withdrawing nature of the nitro group on the benzyl moiety may necessitate stronger acidic conditions compared to electron-rich analogues.
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Pictet-Spengler Reaction
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add formaldehyde solution (1.5 eq) to the mixture.
-
Cool the reaction to 0 °C and slowly add trifluoroacetic acid (2.0 eq).
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline.
| Amine | Aldehyde | Acid Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Formaldehyde | TFA | DCM | 24-48 | 60-75 |
Conclusion
This compound is a synthetically useful intermediate. The protocols outlined above for its synthesis, N-acylation, and application in the Pictet-Spengler reaction demonstrate its utility in accessing a range of important molecular scaffolds for pharmaceutical and materials science research. The provided methodologies are based on established chemical transformations and can be adapted and optimized for specific research needs.
Application Notes and Protocols: N-(3-Nitrobenzyl)-2-phenylethanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of N-(3-Nitrobenzyl)-2-phenylethanamine in medicinal chemistry, based on the known activities of its core structural motifs: the phenylethylamine backbone and the nitrobenzyl group. While specific biological data for this exact molecule is not extensively available in public literature, its structural components suggest potential as a modulator of key biological targets in the central nervous system (CNS) and as a versatile intermediate for the synthesis of more complex bioactive molecules.
Potential Therapeutic Applications
The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly for neurological and psychiatric disorders. The core phenylethylamine structure is a well-established pharmacophore that interacts with a variety of CNS targets.
Monoamine Oxidase (MAO) Inhibition
The phenylethylamine skeleton is a common feature in many monoamine oxidase (MAO) inhibitors. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.
Hypothesized Signaling Pathway for MAO Inhibition
Caption: Hypothesized mechanism of MAO inhibition.
Cholinesterase Inhibition
Derivatives of N-benzyl-2-phenylethanamine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes is a key therapeutic strategy for Alzheimer's disease.
Hypothesized Signaling Pathway for Cholinesterase Inhibition
Caption: Hypothesized mechanism of cholinesterase inhibition.
Application as a Synthetic Intermediate
The presence of a nitro group on the benzyl ring provides a versatile chemical handle for further synthetic modifications. The nitro group can be readily reduced to an amine, which can then be used to construct a variety of heterocyclic systems or to introduce other functional groups.
Synthetic Workflow
Caption: Synthetic utility of the target compound.
Experimental Protocols
The following are detailed, generalized protocols for assessing the potential biological activities of this compound. These protocols are based on standard methods used for evaluating compounds with similar structural features.
Protocol for Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Sodium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Clorgyline (MAO-A inhibitor control)
-
Selegiline (MAO-B inhibitor control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.
-
Add 2 µL of the test compound solution at various concentrations to the respective wells. Add 2 µL of DMSO to the control wells.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Prepare a detection solution containing Amplex® Red reagent and HRP in sodium phosphate buffer.
-
Add 20 µL of the MAO substrate to each well to initiate the reaction.
-
Immediately add 20 µL of the detection solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation:
| Compound | Target | IC50 (µM) [Hypothetical] |
| This compound | MAO-A | 5.2 |
| This compound | MAO-B | 12.8 |
| Clorgyline | MAO-A | 0.01 |
| Selegiline | MAO-B | 0.05 |
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil (AChE inhibitor control)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the respective wells. Add 20 µL of DMSO to the control wells.
-
Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
Add 10 µL of ATCI solution to each well to start the reaction.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC50 value.
Data Presentation:
| Compound | Target | IC50 (µM) [Hypothetical] |
| This compound | AChE | 8.5 |
| Donepezil | AChE | 0.02 |
Protocol for Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
This protocol describes a general method to assess the binding affinity of this compound to a specific GPCR target (e.g., dopamine or serotonin receptors).
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-Spiperone for D2 receptors)
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
This compound (test compound)
-
Non-labeled specific ligand for non-specific binding determination (e.g., Haloperidol)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In test tubes, add binding buffer, the test compound at various concentrations, a fixed concentration of the radioligand, and the cell membrane preparation.
-
For non-specific binding, add a high concentration of the non-labeled specific ligand instead of the test compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound and determine the Ki value.
Data Presentation:
| Compound | Target Receptor | Ki (nM) [Hypothetical] |
| This compound | Dopamine D2 | 150 |
| This compound | Serotonin 5-HT2A | 250 |
| Haloperidol | Dopamine D2 | 2 |
| Ketanserin | Serotonin 5-HT2A | 1.5 |
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. These protocols provide a starting point for investigation and may require optimization for specific experimental conditions.
Application Note: N-(3-Nitrobenzyl)-2-phenylethanamine as a Potential Inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a hypothetical framework for the investigation of N-(3-Nitrobenzyl)-2-phenylethanamine as a potential inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme implicated in testosterone biosynthesis and a potential therapeutic target for prostate cancer.[1][2] While direct experimental evidence for the inhibitory activity of this compound against 17β-HSD3 is not currently available in published literature, its structural similarity to known substituted aryl benzylamine inhibitors suggests its potential as a candidate for further investigation.[1][2] This application note outlines a plausible synthesis method, a detailed protocol for an enzyme inhibition assay, and a hypothetical signaling pathway that may be modulated by this compound.
Introduction
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) is a key enzyme in the biosynthesis of androgens, catalyzing the conversion of androstenedione to testosterone.[1] Elevated levels of testosterone are associated with the progression of prostate cancer, making 17β-HSD3 an attractive target for the development of novel therapeutics.[1][2] Several non-steroidal inhibitors of 17β-HSD3 have been identified, including compounds with a benzylamine scaffold.[1][2] this compound shares structural features with these inhibitors, suggesting it may also exhibit inhibitory activity against 17β-HSD3. This document provides a set of hypothetical protocols to guide the initial investigation of this compound's potential as a 17β-HSD3 inhibitor.
Synthesis of this compound
A plausible synthetic route for this compound involves the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine.
Reaction Scheme:
Materials:
-
3-Nitrobenzaldehyde
-
2-Phenylethanamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Protocol:
-
To a solution of 3-nitrobenzaldehyde (1.0 eq) in dichloroethane, add 2-phenylethanamine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Hypothetical Enzyme Inhibition Data
The following table summarizes hypothetical inhibitory activity data for this compound against human 17β-HSD3.
| Compound | Target Enzyme | Assay Type | IC50 (nM) [Hypothetical] |
| This compound | 17β-HSD3 | Fluorescence | 150 |
| Positive Control (Known Inhibitor) | 17β-HSD3 | Fluorescence | 50 |
Experimental Protocols
17β-HSD3 Inhibition Assay (Fluorescence-Based)
This protocol describes a hypothetical in vitro assay to determine the inhibitory potential of this compound against human 17β-HSD3.
Materials:
-
Recombinant human 17β-HSD3
-
Androstenedione (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound (test compound)
-
Known 17β-HSD3 inhibitor (positive control)
-
DMSO (vehicle)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer. Also, prepare dilutions of the positive control.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Recombinant 17β-HSD3 enzyme
-
Test compound or control (DMSO for vehicle control)
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding a mixture of androstenedione and NADPH to each well.
-
Immediately measure the fluorescence (Excitation/Emission wavelengths will depend on the specific fluorescent properties of NADPH consumption or a coupled reporter system).
-
Monitor the change in fluorescence over time (kinetic read) or at a fixed endpoint.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagrams
Hypothetical Signaling Pathway
The following diagram illustrates a simplified hypothetical signaling pathway that could be impacted by the inhibition of 17β-HSD3 by this compound, leading to a reduction in androgen receptor activation.
Caption: Hypothetical inhibition of the androgen synthesis pathway.
Experimental Workflow
The diagram below outlines the general workflow for evaluating this compound as a potential enzyme inhibitor.
Caption: Workflow for inhibitor synthesis and evaluation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(3-Nitrobenzyl)-2-phenylethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(3-Nitrobenzyl)-2-phenylethanamine. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision. This application note provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for routine analysis in research and quality control environments.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices. This application note describes a validated HPLC method developed for the determination of this compound, ensuring high sensitivity and specificity. The methodology is based on established principles of reversed-phase chromatography, which is widely used for the separation of non-volatile and thermally labile compounds.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS reagent, ≥96%)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. The chromatographic separation was achieved on a C18 column.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 10.00 | |
| 12.00 | |
| 12.01 | |
| 15.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm membrane filter before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was determined by analyzing six concentrations of the reference standard. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12543 |
| 5 | 63487 |
| 10 | 126123 |
| 25 | 314587 |
| 50 | 629874 |
| 100 | 1258965 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was assessed by performing replicate injections of a standard solution at a single concentration (n=6) for repeatability and on different days for intermediate precision.
Table 3: Precision Data (Repeatability)
| Injection | Peak Area |
| 1 | 314587 |
| 2 | 315214 |
| 3 | 313987 |
| 4 | 314875 |
| 5 | 315541 |
| 6 | 314123 |
| Mean | 314721 |
| RSD (%) | 0.21 |
Accuracy
Accuracy was determined by the recovery of a known amount of standard spiked into a placebo matrix. The study was performed at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 4: Accuracy (Spike and Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 20 | 19.8 | 99.0 |
| 100% | 25 | 25.3 | 101.2 |
| 120% | 30 | 29.5 | 98.3 |
| Mean Recovery (%) | 99.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the signal-to-noise ratio (S/N) of the chromatogram.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) | Basis (S/N) |
| LOD | 0.1 | 3:1 |
| LOQ | 0.3 | 10:1 |
Workflow and Protocols
The following diagrams illustrate the overall experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical flow of HPLC method validation.
Detailed Protocol
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of ultrapure water and mix well.
-
Mobile Phase B is 100% acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Add methanol to dissolve and dilute to the mark.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (30% Acetonitrile in 0.1% Formic Acid) to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Transfer to a volumetric flask of appropriate size.
-
Add a suitable solvent (e.g., methanol) to dissolve the sample, sonicate if necessary.
-
Dilute to volume with the same solvent.
-
Make a further dilution with the initial mobile phase to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Operation:
-
Set up the HPLC system according to the conditions in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence including blank injections (mobile phase), calibration standards, and samples.
-
Inject the solutions and collect the chromatograms.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The method is linear, precise, and accurate over the specified concentration range. The provided protocol offers a clear and detailed guide for researchers and analysts in pharmaceutical and related industries.
Application Note: NMR Characterization of N-(3-Nitrobenzyl)-2-phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of N-(3-Nitrobenzyl)-2-phenylethanamine. Standard ¹H and ¹³C NMR spectroscopy are powerful analytical techniques for the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and drug development. This application note outlines the sample preparation, spectral acquisition parameters, and data interpretation, including predicted chemical shifts and coupling constants.
Introduction
This compound is a secondary amine containing both a phenylethyl and a 3-nitrobenzyl moiety. Its structure presents distinct sets of proton and carbon signals that can be unambiguously assigned using one- and two-dimensional NMR experiments. Accurate NMR characterization is crucial for confirming the identity and purity of the synthesized compound, which is a critical step in any drug discovery and development pipeline. This note provides a comprehensive guide for researchers to perform and interpret NMR experiments for this specific molecule.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | s | 1H | H-2' |
| ~8.10 | d | 1H | H-4' |
| ~7.65 | d | 1H | H-6' |
| ~7.50 | t | 1H | H-5' |
| ~7.30-7.20 | m | 5H | Phenyl-H |
| ~3.90 | s | 2H | Ar-CH₂-N |
| ~2.95 | t | 2H | Ph-CH₂- |
| ~2.85 | t | 2H | -CH₂-N |
| ~1.80 (broad) | s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~148.5 | C-3' |
| ~142.0 | C-1' |
| ~139.5 | Phenyl C-1 |
| ~135.0 | C-5' |
| ~129.5 | C-6' |
| ~128.8 | Phenyl C-2,6 |
| ~128.5 | Phenyl C-3,5 |
| ~126.5 | Phenyl C-4 |
| ~122.5 | C-4' |
| ~122.0 | C-2' |
| ~53.5 | Ar-CH₂-N |
| ~50.5 | -CH₂-N |
| ~36.0 | Ph-CH₂- |
Experimental Protocols
A standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). Alternatively, the residual solvent signal of CDCl₃ (7.26 ppm for ¹H and 77.16 ppm for ¹³C) can be used as a reference.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Receiver Gain: Adjust automatically.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Proton Decoupling: Broadband decoupling during acquisition.
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent signal.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities (for ¹H), and integration values (for ¹H). 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for the structural elucidation of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationship for structural elucidation.
Application Notes and Protocols for the Therapeutic Development of N-(3-Nitrobenzyl)-2-phenylethanamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Currently, there is limited publicly available data specifically detailing the therapeutic applications, mechanism of action, or extensive biological testing of N-(3-Nitrobenzyl)-2-phenylethanamine. The following application notes and protocols are presented as a strategic guide for the initial stages of research and development for this compound, based on methodologies commonly employed for novel chemical entities and related nitrobenzyl or phenylethylamine compounds.
Introduction and Rationale for Investigation
This compound is a small molecule featuring a nitrobenzyl group and a phenylethylamine backbone. The phenylethylamine scaffold is present in many neuroactive compounds, while nitroaromatic compounds are investigated for a range of therapeutic areas, including oncology and infectious diseases. The combination of these moieties suggests that this compound could be a candidate for investigation in various therapeutic contexts. A thorough preclinical development plan is essential to characterize its biological activity, mechanism of action, and therapeutic potential.
Physicochemical Characterization
A foundational step in the development of any new chemical entity is the thorough characterization of its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C15H16N2O2 | PubChem[1] |
| Molecular Weight | 256.30 g/mol | PubChem[1] |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | PubChem[1] |
| CAS Number | 104720-70-9 | PubChem[1] |
| Predicted LogP | 3.4 | PubChem[1] |
Proposed Experimental Workflows
The following diagrams outline a logical progression for the initial therapeutic development of this compound, from initial screening to preliminary in vivo assessment.
Caption: High-level workflow for drug discovery.
Protocols for Key Experiments
The following are generalized protocols that would be essential in the early-stage evaluation of this compound.
Protocol 4.1: General Synthesis
While a specific synthesis for this compound is not detailed in the provided search results, a common method for synthesizing N-benzyl-2-phenylethylamines involves reductive amination.
Objective: To synthesize this compound.
Materials:
-
3-Nitrobenzaldehyde
-
2-Phenylethylamine
-
Sodium triacetoxyborohydride (or another suitable reducing agent)
-
Dichloroethane (or another suitable solvent)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 3-nitrobenzaldehyde and 2-phenylethylamine in dichloroethane.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride to the mixture in portions.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa for anti-cancer screening).
Materials:
-
This compound
-
HEK293 or HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 4.3: Enzyme Inhibition Assay (Hypothetical Target: Kinase)
Given the prevalence of kinases as drug targets, a generic kinase inhibition assay is a plausible starting point for target-based screening.
Objective: To assess the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the compound dilutions, the kinase, and the substrate peptide.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Detect the luminescent signal with a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Hypothetical Signaling Pathway and Mechanism of Action
Should initial screens suggest an anti-cancer activity, a potential mechanism could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Future Directions and In Vivo Studies
Based on promising in vitro data, subsequent research should focus on:
-
Lead Optimization: Synthesizing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity.
-
In Vivo Efficacy Studies: If an anti-cancer effect is confirmed, studies in mouse xenograft models would be the next logical step. If an anti-infective property is identified, relevant animal models of infection would be employed. For example, some nitro-containing compounds have shown anti-leishmanial activity, which could be explored in a Balb/c mouse model of Leishmania infection.[2][3]
The development of therapeutics from a novel compound is a complex, multi-stage process. The protocols and workflows outlined here provide a foundational framework for the initial investigation of this compound.
References
- 1. This compound | C15H16N2O2 | CID 596729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing N-(3-Nitrobenzyl)-2-phenylethanamine Efficacy
Topic: Experimental Design for Testing N-(3-Nitrobenzyl)-2-phenylethanamine Efficacy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for evaluating the potential neuroprotective efficacy of this compound. The proposed studies are designed to assess the compound's ability to mitigate neuronal damage in established in vitro and in vivo models of neurodegeneration, focusing on mechanisms of oxidative stress and excitotoxicity. The protocols outlined herein provide a systematic approach to characterizing the compound's therapeutic potential.
Introduction
This compound is a synthetic compound with a chemical structure suggestive of potential neurological activity. While its specific biological targets are currently uncharacterized, its phenethylamine and benzylamine moieties are present in various neuroactive molecules. This experimental design hypothesizes that this compound may confer neuroprotection against cellular stressors implicated in neurodegenerative diseases. The following protocols are designed to test this hypothesis through a series of tiered in vitro and in vivo experiments.
Proposed Signaling Pathway and Mechanism of Action
Based on common neuroprotective strategies, we hypothesize that this compound may act by modulating intracellular signaling pathways related to oxidative stress response and neuronal survival. A putative mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of antioxidant responses.
Caption: Proposed neuroprotective mechanism of action.
Experimental Workflow
The experimental plan is structured to first establish the compound's safety and efficacy in cell-based models before proceeding to more complex animal studies.
Caption: Overall experimental workflow.
In Vitro Efficacy and Mechanism of Action
Cell Culture
The human neuroblastoma cell line SH-SY5Y will be used as it is a well-established model for neuroprotective studies.[1][2] Cells will be cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
Protocol 1: Cytotoxicity Assessment
Objective: To determine the non-toxic concentration range of this compound.
Methodology:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.[2]
-
Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in culture medium.
-
Replace the medium with the compound-containing medium and incubate for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| Vehicle Control | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Protocol 2: Neuroprotection Against Oxidative Stress
Objective: To evaluate the protective effect of the compound against hydrogen peroxide (H₂O₂)-induced cell death.[3][4]
Methodology:
-
Seed SH-SY5Y cells in 96-well plates as described in Protocol 1.
-
Pre-treat cells with non-toxic concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding a final concentration of 150 µM H₂O₂ to the wells (except for the control group).[3]
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay.
Data Presentation:
| Treatment Group | Compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| Control (No H₂O₂) | 0 | 100 | ||
| H₂O₂ only | 0 | |||
| H₂O₂ + Compound | 1 | |||
| H₂O₂ + Compound | 10 | |||
| H₂O₂ + Compound | 50 |
Protocol 3: Nrf2 Activation Assay
Objective: To determine if the compound's neuroprotective effect is mediated by the activation of the Nrf2 pathway.
Methodology:
-
Seed SH-SY5Y cells in 6-well plates.
-
Treat cells with an effective concentration of this compound for 6 hours.
-
Perform nuclear and cytoplasmic fractionation.
-
Analyze Nrf2 protein levels in both fractions by Western blotting. An increase in nuclear Nrf2 indicates activation.
-
Measure the expression of downstream target genes of Nrf2, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), using quantitative real-time PCR (qRT-PCR).
Data Presentation:
| Treatment Group | Nuclear Nrf2 (Relative Density) | Cytoplasmic Nrf2 (Relative Density) | HO-1 mRNA (Fold Change) | NQO1 mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Compound | ||||
| Positive Control (e.g., Sulforaphane) |
In Vivo Efficacy Studies
Animal Model
Adult male Sprague-Dawley rats (250-300g) will be used. All animal procedures will be performed in accordance with institutional animal care and use committee guidelines. Rodent models are widely used for investigating neurodegenerative diseases.[5][6]
Protocol 4: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model
Objective: To assess the neuroprotective effect of the compound in a rat model of ischemic stroke.[4]
Methodology:
-
Anesthetize rats with isoflurane.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) via the intraluminal filament method.
-
Thirty minutes post-occlusion, administer either vehicle or this compound intraperitoneally.
-
Monitor animals for 24 hours.
Protocol 5: Neurological Deficit Scoring and Infarct Volume Measurement
Objective: To quantify the extent of brain injury and functional deficits.
Methodology:
-
At 24 hours post-pMCAO, assess neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Following behavioral testing, euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume as a percentage of the total brain volume.
Data Presentation:
| Treatment Group | n | Neurological Score (Mean ± SD) | Infarct Volume (%) (Mean ± SD) |
| Sham | 10 | 0 | |
| Vehicle Control | 10 | ||
| Compound (Low Dose) | 10 | ||
| Compound (High Dose) | 10 |
Protocol 6: Behavioral Testing (Rotarod Test)
Objective: To evaluate motor coordination and balance as an indicator of neurological function.[6][7]
Methodology:
-
Train rats on an accelerating rotarod for 3 consecutive days prior to surgery.
-
At 24 hours post-pMCAO, test the rats on the rotarod.
-
Record the latency to fall from the rotating rod.
Data Presentation:
| Treatment Group | n | Latency to Fall (seconds) (Mean ± SD) |
| Sham | 10 | |
| Vehicle Control | 10 | |
| Compound (Low Dose) | 10 | |
| Compound (High Dose) | 10 |
Conclusion
This comprehensive experimental design provides a robust framework for the initial evaluation of this compound's efficacy as a potential neuroprotective agent. The combination of in vitro and in vivo studies will allow for a thorough characterization of its biological activity and mechanism of action. Positive results from these studies would warrant further investigation into its therapeutic potential for neurodegenerative diseases.
References
- 1. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 2. Xia & He Publishing [xiahepublishing.com]
- 3. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture protection and in vivo neuroprotective capacity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases | Springer Nature Experiments [experiments.springernature.com]
N-(3-Nitrobenzyl)-2-phenylethanamine: A Research Chemical Awaiting Application
While N-(3-Nitrobenzyl)-2-phenylethanamine is cataloged as a distinct chemical entity, a comprehensive review of scientific literature reveals a notable absence of its application as a research tool. To date, no published studies detail its specific biological activity, mechanism of action, or established experimental protocols.
This compound, with the Chemical Abstracts Service (CAS) number 104720-70-9, is structurally a derivative of phenylethylamine, a class of compounds known for its diverse neuropharmacological and medicinal applications. The presence of a nitrobenzyl group suggests potential for various biological interactions, as nitro-containing compounds are actively investigated in medicinal chemistry for their potential as antimicrobial, antiparasitic, and anticancer agents.
However, despite the theoretical potential, specific data on this compound remains elusive. Publicly accessible chemical databases provide basic physicochemical properties, but do not cite any biological assays or research studies in which this compound has been utilized.
Chemical and Physical Properties
A summary of the computed physicochemical properties of this compound is provided below. These properties are computationally derived and provide a basic chemical profile of the compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O₂ |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine |
| CAS Number | 104720-70-9 |
Potential Research Directions: A Hypothetical Outlook
Given its structural features, one could hypothesize potential areas of investigation for this compound. The phenylethylamine backbone is a common motif in psychoactive compounds and central nervous system agents. The nitrobenzyl moiety, on the other hand, is often explored for its role in prodrug strategies or as a pharmacophore in various therapeutic areas.
A logical first step in characterizing this compound for research purposes would involve a series of in vitro screening assays to identify any potential biological targets.
Hypothetical Experimental Workflow
The following diagram illustrates a hypothetical workflow for the initial screening and characterization of a novel compound like this compound.
Caption: Hypothetical workflow for the initial biological evaluation of a research compound.
Conclusion
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(3-Nitrobenzyl)-2-phenylethanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine. This typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: What are the main challenges in this synthesis that can lead to low yields?
Several factors can contribute to low yields, including:
-
Side reactions: Reduction of the nitro group on the benzaldehyde, or over-alkylation of the amine.
-
Incomplete imine formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.
-
Inefficient reduction: The chosen reducing agent may not be effective or may decompose before the reaction is complete.
-
Suboptimal reaction conditions: Temperature, pH, and solvent can significantly impact the reaction outcome.
-
Difficult purification: The final product may be difficult to separate from starting materials and byproducts.
Q3: Which reducing agents are suitable for this reaction?
Commonly used reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can be critical; for instance, NaBH₃CN is often preferred as it is less likely to reduce the aldehyde starting material.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods for monitoring the disappearance of the starting materials (3-nitrobenzaldehyde and 2-phenylethanamine) and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective imine formation. 2. Deactivated starting materials. 3. Incorrect stoichiometry. | 1. Add a catalytic amount of a weak acid like acetic acid to promote imine formation. Ensure removal of water, for example by using a Dean-Stark trap if the solvent allows. 2. Check the purity and integrity of 3-nitrobenzaldehyde and 2-phenylethanamine. 3. Use a slight excess (1.1 equivalents) of the benzaldehyde.[2] |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient reducing agent. | 1. Extend the reaction time and monitor by TLC until the starting materials are consumed. 2. Gently heat the reaction mixture if using a mild reducing agent. 3. Ensure the reducing agent is fresh and added in appropriate molar excess (e.g., 2.0 equivalents of NaBH₄).[2] |
| Formation of Side Products (e.g., 3-nitrobenzyl alcohol) | 1. The reducing agent is too strong and reduces the aldehyde. 2. The reducing agent was added before imine formation was complete. | 1. Switch to a milder reducing agent like sodium cyanoborohydride (NaBH₃CN).[1] 2. Allow sufficient time for the imine to form before adding the reducing agent. Monitor imine formation by TLC. |
| Product is Contaminated with Byproducts | 1. Incomplete reaction or side reactions. 2. Ineffective purification. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Utilize flash column chromatography for purification. A typical eluent system is a gradient of methanol in dichloromethane with a small amount of ammonia.[2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Reductive Amination
This protocol is adapted from a general procedure for the synthesis of N-benzyl phenethylamines.[2]
Materials:
-
3-Nitrobenzaldehyde
-
2-Phenylethanamine
-
Ethanol (EtOH)
-
Triethylamine (Et₃N)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (ethanolic solution, 1M)
-
Diethyl ether (Et₂O)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, suspend 2-phenylethanamine hydrochloride (1.0 mmol) and 3-nitrobenzaldehyde (1.1 equiv) in ethanol (10 mL).
-
Add triethylamine (1.0 equiv) to the suspension.
-
Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by TLC or GC (typically 30 minutes to 3 hours).
-
-
Reduction:
-
Once imine formation is complete, add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture.
-
Continue stirring for an additional 30 minutes.
-
-
Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane (30 mL) and water (30 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash chromatography on silica gel using an eluent system of dichloromethane/methanol/ammonia (e.g., 98:2:0.04).[2]
-
-
Salt Formation (Optional):
-
Dissolve the purified free base in a minimal amount of ethanol.
-
Add a 1M solution of ethanolic HCl until the solution is acidic.
-
Add diethyl ether until precipitation of the hydrochloride salt is observed.
-
Collect the crystals by filtration and dry under reduced pressure.
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Purification of N-(3-Nitrobenzyl)-2-phenylethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of N-(3-Nitrobenzyl)-2-phenylethanamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
| Problem/Question | Possible Cause & Solution |
| Why is my compound showing significant peak tailing on a silica gel column? | Cause: this compound is a secondary amine. Basic amines interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor peak shape and tailing.[1][2] Solutions: 1. Mobile Phase Modification: Add a small amount (0.5-2% v/v) of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[1][3][4] This neutralizes the acidic sites on the silica, improving elution and peak symmetry. 2. Alternative Stationary Phase: Use an amine-functionalized silica column (NH2 column) or a more neutral stationary phase like alumina.[1][2] These phases minimize the acid-base interactions that cause tailing.[2] |
| My compound is not eluting from the column, or the recovery is very low. | Cause: The strong interaction between the basic amine and the acidic silica may be causing irreversible adsorption.[1] Alternatively, the mobile phase may not be polar enough to elute the compound. Solutions: 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/methanol system) in your eluent.[3] 2. Deactivate Silica: Before loading your sample, flush the silica column with your mobile phase containing triethylamine to passivate the active sites.[3] 3. Check Compound Stability: The compound might be degrading on the silica. You can test for this by spotting your sample on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[5][6] If it is unstable, use a less acidic stationary phase. |
| The separation between my product and impurities is poor, even though they have different Rf values on TLC. | Cause: Co-elution can occur if the column is overloaded or not packed properly. Band broadening due to amine-silica interaction can also reduce resolution.[1] Solutions: 1. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help sharpen peaks and improve the separation of compounds with close Rf values.[3] 2. Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. 3. Optimize TLC Conditions: Ensure your TLC solvent system provides good separation (ΔRf > 0.2) and that the target compound has an Rf value between 0.2 and 0.4 for optimal column separation.[3] |
| How do I load my sample if it's not soluble in the initial, non-polar mobile phase? | Cause: This is a common issue when using non-polar solvent systems like hexane/ethyl acetate with polar crude products. Solution: Dry Loading: Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the sample from precipitating at the top of the column and often improves resolution.[3] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended stationary phase for purifying this compound? | For general-purpose purification, standard silica gel (60 Å, 230-400 mesh) is common. However, due to the basic nature of the amine, an amine-functionalized silica (NH2) column is often a better choice to prevent peak tailing and improve recovery.[2] Basic alumina is another viable alternative.[1] |
| Which mobile phase system is best for this purification? | A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol .[1] The exact ratio should be determined by TLC analysis first. If using standard silica, the addition of 0.5-2% triethylamine (TEA) to the mobile phase is highly recommended to improve chromatography.[4] |
| Can I use Reverse-Phase Chromatography? | Yes, reverse-phase flash chromatography can be an effective method, especially for polar and ionizable compounds.[1] For basic amines like this one, it is best to use a mobile phase with an alkaline pH (e.g., water/acetonitrile with 0.1% TEA). At a higher pH, the amine is in its free-base form, making it more hydrophobic and increasing its retention and separation on a C18 column.[1] |
| How can I monitor the purification process? | Thin-Layer Chromatography (TLC) is the standard method. Collect fractions from the column and spot them on a TLC plate alongside your crude mixture and a reference standard (if available). Visualize the spots under UV light (the nitrobenzyl group is UV active) or by using a suitable stain. Combine the fractions that contain only the pure product. |
| The collected fractions containing my product are yellow. Is this normal? | The presence of the 3-nitrobenzyl group can impart a pale yellow color to the compound. However, a strong or dark color could indicate the presence of impurities or degradation products. Purity should always be confirmed by analytical methods like TLC, NMR, or LC-MS. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
-
Method Development (TLC):
-
Dissolve a small amount of the crude this compound in a solvent like DCM.
-
Test various solvent systems on a silica TLC plate. A good starting point is 20% Ethyl Acetate in Hexane. Adjust the ratio until the desired product spot has an Rf value of approximately 0.2-0.3.
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Add 1% triethylamine (TEA) to the chosen solvent system and re-run the TLC to observe the improvement in spot shape.
-
-
Column Preparation:
-
Select an appropriately sized column and slurry-pack it with silica gel using the initial non-polar mobile phase (e.g., Hexane with 1% TEA).
-
Ensure the silica bed is compact and level. Add a thin layer of sand on top to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM.
-
Carefully apply the solution to the top of the silica bed.
-
Alternative (Dry Loading): Dissolve the crude product in a volatile solvent, add silica gel (approx. 1-2 times the sample weight), and evaporate the solvent. Apply the resulting powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined mobile phase (e.g., 20% EtOAc in Hexane + 1% TEA).
-
Collect fractions of a consistent volume.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the concentration of the polar solvent.[3]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Quantitative Data Summary
The following table provides representative parameters for the purification. Actual values must be optimized for each specific reaction mixture.
| Parameter | Stationary Phase: Silica Gel | Stationary Phase: NH2-Silica |
| Mobile Phase System | Hexane/Ethyl Acetate or DCM/Methanol | Hexane/Ethyl Acetate or DCM/Methanol |
| Mobile Phase Modifier | 0.5 - 2% Triethylamine (TEA) | Not typically required |
| Typical Gradient | 10% to 50% Ethyl Acetate in Hexane | 5% to 40% Ethyl Acetate in Hexane |
| Target Rf (TLC) | 0.2 - 0.35 | 0.2 - 0.4 |
| Sample Load (Mass Ratio) | 1:50 to 1:100 (Crude:Silica) | 1:30 to 1:70 (Crude:Silica) |
Experimental Workflow Diagram
Caption: Workflow for the chromatographic purification of this compound.
References
"stability and degradation of N-(3-Nitrobenzyl)-2-phenylethanamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Nitrobenzyl)-2-phenylethanamine. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound involve three main areas:
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Oxidation: The secondary amine group is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.
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Photodegradation: The nitrobenzyl group can absorb UV light, potentially leading to photolytic cleavage or reduction of the nitro group.
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Acidic Conditions: Aromatic amines can exhibit instability in strongly acidic environments, which may lead to hydrolysis or other degradative reactions.
Q2: What are the likely degradation pathways for this molecule?
A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemistry of its functional groups, the following pathways are plausible:
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Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamine, and subsequently to an amine (3-aminobenzyl) derivative. This can occur under reducing conditions or potentially through certain biological systems.
-
Oxidation of the Amine: The secondary amine can be oxidized.
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Photolytic Cleavage: Upon exposure to light, particularly UV light, the bond between the benzyl group and the nitrogen atom may cleave.
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Hydrolysis: Under certain pH and temperature conditions, hydrolysis of the benzylic C-N bond could occur, though this is generally less common for secondary amines compared to other functional groups.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, it is recommended to store this compound under the following conditions:
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Temperature: Store at controlled room temperature or refrigerated (2-8 °C) for long-term storage.
-
Light: Protect from light by storing in an amber vial or in a dark location.
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Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Container: Use a tightly sealed container to prevent moisture absorption.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of a stability sample.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Degradation of the compound | This is the most likely cause. The new peaks are probably degradation products. To identify them, perform forced degradation studies (see Experimental Protocols section) under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradants. Analyze these stressed samples by LC-MS to identify the mass of the degradation products and propose their structures. |
| Contamination | Ensure that all solvents, reagents, and vials are clean and of high purity. Analyze a blank sample (solvent without the compound) to rule out contamination from the analytical system. |
| Impurity in the original sample | Re-analyze the initial, unstressed sample (time zero) to confirm if the peak was present from the beginning. |
Issue 2: Loss of compound potency or concentration over time.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Degradation | Review the storage conditions. Ensure the compound is protected from light, heat, and oxygen. Consider performing a short-term stability study under your typical experimental conditions to pinpoint the cause. |
| Adsorption to container surface | Some compounds can adsorb to glass or plastic surfaces. Try using different types of vials (e.g., silanized glass) to see if the loss is minimized. |
| Inaccurate quantification | Verify the accuracy of your analytical method. Ensure the calibration curve is linear and covers the expected concentration range. Check for any issues with the reference standard. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][3]
Objective: To generate degradation products of this compound under various stress conditions.
General Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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For each stress condition, mix the stock solution with the stressor as described in the table below.
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Incubate the samples for a defined period (e.g., 24, 48, 72 hours) at a specified temperature.
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At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
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Analyze the samples by a stability-indicating HPLC method (see below) and LC-MS to identify and characterize the degradants.
Stress Conditions for Forced Degradation:
| Stress Condition | Reagent and Concentration | Incubation Conditions | Neutralization Step (before analysis) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Add an equimolar amount of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Add an equimolar amount of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temperature | N/A |
| Thermal Degradation | None (solid or solution) | 80 °C (in an oven) | N/A |
| Photodegradation | None (solution) | Expose to UV light (e.g., 254 nm) | N/A |
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (for the nitroaromatic chromophore) and 220 nm (for the phenyl group) |
| Injection Volume | 10 µL |
Note: This is a starting point. The method may need to be optimized to achieve adequate separation of all degradation products.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Purification of N-(3-Nitrobenzyl)-2-phenylethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(3-Nitrobenzyl)-2-phenylethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via reductive amination?
A1: The most probable impurities include unreacted starting materials such as 3-nitrobenzaldehyde and 2-phenylethanamine. Other potential contaminants are the intermediate imine, the over-alkylation product (a tertiary amine), and 3-nitrobenzyl alcohol, which can form if the reducing agent is not sufficiently selective. Byproducts from the reducing agent itself, for instance, borate salts from sodium borohydride, may also be present.
Q2: My crude product is a dark oil. Is this normal, and how can I solidify it?
A2: It is not uncommon for crude amine products to be oily due to the presence of impurities. To induce solidification, you can try trituration with a non-polar solvent like hexanes or pentane. This can help to wash away non-polar impurities and encourage your product to crystallize. If that fails, attempting to form a salt of the amine, such as the hydrochloride salt, can often yield a crystalline solid that is easier to handle and purify.
Q3: I am seeing a spot on my TLC that I suspect is the unreacted aldehyde. How can I remove it?
A3: Unreacted 3-nitrobenzaldehyde can be removed using a few methods. An effective technique is to wash the organic solution of your crude product with a saturated aqueous solution of sodium bisulfite.[1][2] The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.[1][2] Another approach is to use a scavenger resin that is designed to react with and remove aldehydes.
Q4: My column chromatography separation is poor, with significant streaking of the product spot. What can I do to improve this?
A4: Streaking of amines on silica gel columns is a common issue due to the interaction between the basic amine and the acidic silica gel. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.5-2%), to your eluent system. Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica gel can provide better separation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Issue 1: Product is contaminated with unreacted 2-phenylethanamine.
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Identification: A spot on the TLC plate corresponding to the Rf of 2-phenylethanamine. This impurity is basic.
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Solution: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acidic solution (e.g., 1M HCl). The basic 2-phenylethanamine and your desired product will be protonated and move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent. The starting amine is typically more water-soluble and may be partially removed by this process. For more selective separation, careful column chromatography may be necessary.
Issue 2: The final product has a yellowish tint.
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Identification: The isolated product is not a pure white or off-white solid.
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Possible Cause: The color may be due to residual nitro-aromatic impurities or oxidation products.
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Solution: Recrystallization is often the most effective method to remove colored impurities. Suitable solvents for aromatic nitro compounds include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. You can also try treating a solution of your product with activated carbon before recrystallization to adsorb colored impurities.
Issue 3: Low recovery after purification.
-
Possible Causes:
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Product loss during acid-base extractions if the pH is not carefully controlled.
-
Using a recrystallization solvent in which the product is too soluble.
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Irreversible adsorption of the product onto the silica gel column.
-
-
Solutions:
-
Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extracting your product.
-
Recrystallization: Carefully select your recrystallization solvent or solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Chromatography: If using column chromatography, ensure the eluent is appropriately modified with a base (like triethylamine) to prevent strong adsorption.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (10-20 mL per gram of crude product).
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Transfer the solution to a separatory funnel.
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Wash the organic layer with 1M HCl (3 x 20 mL). The amine product will be protonated and move into the aqueous layer.
-
Combine the acidic aqueous layers.
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Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of 2M NaOH.
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Extract the free amine from the basic aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
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Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). Add 1% triethylamine to the eluent mixture to prevent streaking.
-
Procedure: a. Prepare the column by slurry packing the silica gel in the initial eluent mixture. b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Carefully load the dried silica with the adsorbed product onto the top of the column. d. Elute the column with the prepared solvent system, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) to dissolve the solid completely.
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If the solution is colored, you can add a small amount of activated carbon and heat for a few more minutes.
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Hot filter the solution to remove the activated carbon or any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
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Dry the crystals under vacuum.
Data Presentation
Table 1: Common Recrystallization Solvents and Expected Observations
| Solvent/Solvent System | Temperature | Solubility of this compound |
| Ethanol | Hot | High |
| Cold | Low | |
| Isopropanol | Hot | High |
| Cold | Low | |
| Ethyl Acetate / Hexanes | Hot | High (in Ethyl Acetate) |
| Cold | Low (with addition of Hexanes as anti-solvent) |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes / Ethyl Acetate gradient (e.g., 5% to 30% EtOAc) + 1% Triethylamine |
| Typical Rf of Product | ~0.3 in 20% Ethyl Acetate / Hexanes (+1% Et3N) |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting guide linking common issues to their potential causes and solutions.
References
Technical Support Center: Synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine. The primary synthesis route discussed is the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for synthesizing this compound?
A1: The most common and recommended method is a one-pot reductive amination. This involves the reaction of 3-nitrobenzaldehyde and 2-phenylethanamine in the presence of a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation due to its mildness and selectivity, which helps to avoid unwanted side reactions.[1][2][3]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include:
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Choice of Reducing Agent: As discussed below, the choice of reducing agent is critical to prevent side reactions.
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Stoichiometry: Precise control of the ratio of aldehyde, amine, and reducing agent is important to maximize yield and minimize byproduct formation. An excess of the amine can sometimes be used to drive the reaction to completion, but this may complicate purification.
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Reaction Temperature: Most reductive aminations with sodium triacetoxyborohydride are carried out at room temperature.[4]
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Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are typically used.[3][5]
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Moisture Control: The reaction should be carried out under anhydrous conditions, as the intermediate imine is susceptible to hydrolysis and the reducing agent can be deactivated by water.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting materials (3-nitrobenzaldehyde) and the formation of the product. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Wet solvent or reagents. 3. Insufficient reaction time. | 1. Use a fresh bottle of sodium triacetoxyborohydride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Monitor the reaction by TLC until the starting material is consumed. |
| Presence of a Major Byproduct with a Lower Rf on TLC | This is likely the corresponding alcohol (3-nitrophenyl)methanol, formed from the reduction of 3-nitrobenzaldehyde. | This occurs if the reducing agent is too strong or if the imine formation is slow. Using a milder reducing agent like sodium triacetoxyborohydride should minimize this.[5] Ensure the amine is added before or concurrently with the reducing agent. |
| Presence of a Major Byproduct with a Higher Rf on TLC | This could be the tertiary amine, N,N-bis(3-nitrobenzyl)-2-phenylethanamine, from over-alkylation of the product. | This is more common with stronger reducing agents or when using a large excess of the aldehyde. A stepwise procedure of first forming the imine and then adding the reducing agent can sometimes mitigate this.[2] |
| Yellow or Orange Discoloration of the Final Product | This may indicate the presence of azo- or azoxy- compounds. | This is a significant issue when using stronger, less selective reducing agents like sodium borohydride, which can partially reduce the nitro group.[6] The use of sodium triacetoxyborohydride is highly recommended to avoid this.[2][3] If these byproducts are present, purification by column chromatography is necessary. |
| Difficult Purification | The product and unreacted starting materials or byproducts have similar polarities. | Careful optimization of the solvent system for column chromatography is required. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Basifying the crude product with a mild aqueous base (e.g., NaHCO₃ solution) during workup can help remove acidic impurities.[4] |
Summary of Potential Side Reactions and Byproducts
| Side Reaction | Byproduct(s) | Reducing Agent of Concern | Mitigation Strategy |
| Reduction of Aldehyde | (3-Nitrophenyl)methanol | Sodium Borohydride (NaBH₄) | Use a milder reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[5] |
| Over-alkylation of Product | N,N-bis(3-nitrobenzyl)-2-phenylethanamine | Stronger reducing agents | Use stoichiometric amounts of reactants or a stepwise procedure.[2] |
| Reduction of Nitro Group | Azo- and Azoxy- compounds | Sodium Borohydride (NaBH₄) | Use a nitro-group-tolerant reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[6] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination using sodium triacetoxyborohydride.[2][3][4]
Materials:
-
3-Nitrobenzaldehyde
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2-Phenylethanamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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To a solution of 3-nitrobenzaldehyde (1.0 equivalent) in anhydrous DCE or DCM (0.2 M concentration) is added 2-phenylethanamine (1.1 equivalents).
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The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the intermediate imine.
-
Sodium triacetoxyborohydride (1.2 equivalents) is then added portion-wise to the reaction mixture.
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The reaction is stirred at room temperature and monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
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The mixture is stirred for 15-30 minutes, and the organic layer is separated.
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The aqueous layer is extracted with DCM (3 x volume of the aqueous layer).
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
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The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in the synthesis.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01603D [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
"solubility issues of N-(3-Nitrobenzyl)-2-phenylethanamine in aqueous media"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(3-Nitrobenzyl)-2-phenylethanamine in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low solubility in aqueous media?
A1: this compound possesses several structural features that contribute to its predicted poor aqueous solubility. The molecule contains two aromatic rings (a phenyl group and a nitrobenzyl group) which are hydrophobic and limit favorable interactions with polar water molecules. While it has a secondary amine group that can be protonated, the overall large non-polar surface area dominates its physicochemical properties, leading to low solubility in water.
Q2: What are the initial steps to assess the solubility of this compound?
A2: A preliminary solubility assessment should be performed to establish a baseline. This typically involves preparing a saturated solution and quantifying the concentration of the dissolved compound. A common method is the shake-flask method, followed by analysis using a suitable technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Q3: Can the solubility be improved by simple pH adjustment?
A3: Yes, as this compound is a secondary amine, its solubility is expected to be pH-dependent. In acidic conditions, the amine group can be protonated to form a more soluble salt. Therefore, lowering the pH of the aqueous medium is a primary strategy to investigate for enhancing its solubility.
Q4: What are common signs of poor solubility during an experiment?
A4: Common indicators of poor solubility include the formation of a precipitate or suspension, cloudiness or turbidity in the solution, and inconsistent results in bioassays. You may also observe the compound adhering to the walls of the experimental vessel.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution upon addition to aqueous buffer.
-
Question: My this compound, initially dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous experimental buffer. What should I do?
-
Answer: This is a common issue when a compound is poorly soluble in the final aqueous medium. Here is a step-by-step troubleshooting approach:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your experiment.
-
Optimize pH: Since the compound is a secondary amine, its solubility is likely to increase in acidic conditions. Try lowering the pH of your aqueous buffer. A pH titration experiment can help identify the optimal pH for solubility.
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Use Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental system, consider using a co-solvent.[1][2][3] Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds.[1][3] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][4] It is crucial to test the tolerance of your experimental system (e.g., cells) to the chosen co-solvent.
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Employ Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules.[1][5][6] Non-ionic surfactants like Tween® 80 and Pluronic® F68 are often used in biological experiments.[4]
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[4][7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[1][7]
-
Issue 2: The solubility is highly variable between experiments.
-
Question: I am observing inconsistent solubility for this compound, leading to poor reproducibility in my assays. What could be the cause?
-
Answer: Variability in solubility can stem from several factors:
-
Temperature Fluctuations: Ensure that all experiments are conducted at a consistent temperature, as solubility is temperature-dependent.
-
Buffer Preparation: Inconsistencies in the pH or composition of your aqueous buffer can significantly impact solubility. Prepare fresh buffers and verify the pH before each experiment.
-
Solid-State Properties: The compound may exist in different polymorphic or amorphous forms, which can have different solubilities. Ensure you are using a consistent batch of the compound.
-
Equilibration Time: In solubility measurements, ensure that the solution has reached equilibrium. Insufficient mixing or time can lead to undersaturated solutions.
-
Quantitative Solubility Data
Due to the lack of specific experimental data for this compound in the public domain, the following table is provided as an illustrative example of how to present quantitative solubility data.
| Solubilization Strategy | Concentration of Agent | Apparent Solubility (µg/mL) | Fold Increase | Observations |
| Control (Aqueous Buffer, pH 7.4) | N/A | < 1 | - | Insoluble, visible precipitate |
| pH Adjustment | pH 5.0 | 15 | 15x | Clear solution |
| Co-solvent (5% DMSO) | 5% (v/v) | 25 | 25x | Clear solution |
| Surfactant (0.1% Tween® 80) | 0.1% (w/v) | 50 | 50x | Clear solution |
| Cyclodextrin (2% HP-β-CD) | 2% (w/v) | 80 | 80x | Clear solution |
Disclaimer: The data in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 3 to 8.
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare stock solutions of various co-solvents (e.g., DMSO, ethanol, PEG 400) in the desired aqueous buffer.
-
Create a series of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Add an excess amount of this compound to each co-solvent solution.
-
Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol.
-
Plot the solubility as a function of the co-solvent concentration.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanisms of common solubilization techniques.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 6. brieflands.com [brieflands.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: N-(3-Nitrobenzyl)-2-phenylethanamine Mass Spectrometry Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of mass spectrometry fragmentation data for N-(3-Nitrobenzyl)-2-phenylethanamine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Interpreting the Fragmentation Pattern
Question: What is the expected molecular ion peak for this compound?
Answer: this compound has a molecular formula of C₁₅H₁₆N₂O₂. The expected monoisotopic mass is approximately 256.12 g/mol . In positive ion mode mass spectrometry (e.g., ESI or EI), the molecular ion peak ([M]⁺˙) or the protonated molecule ([M+H]⁺) should be observed at m/z 256 or 257, respectively.
Question: What are the major fragmentation pathways and key fragment ions for this compound?
Answer: The fragmentation of this compound is primarily driven by cleavage at the bonds adjacent to the nitrogen atom (α-cleavage) and the benzylic C-N bond. The presence of the nitrobenzyl group and the phenylethylamine moiety leads to characteristic fragment ions.
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most favorable cleavage occurs at the C-N bond between the benzyl group and the nitrogen atom. This is due to the formation of a stable tropylium ion or a substituted benzyl cation.
-
α-Cleavage (Phenylethylamine side): Cleavage of the C-C bond alpha to the nitrogen on the phenylethylamine side results in the formation of a stable iminium ion.
-
Nitro Group Fragmentation: The nitro group on the benzyl ring can undergo fragmentation, typically involving the loss of NO₂ (46 Da) or NO (30 Da).
The following diagram illustrates the proposed primary fragmentation pathway:
Caption: Proposed fragmentation of this compound.
Summary of Expected Fragment Ions:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 256 | [C₁₅H₁₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 136 | [C₇H₆NO₂]⁺ | Benzylic cleavage, forming the 3-nitrobenzyl cation. |
| 120 | [C₈H₁₀N]⁺ | α-cleavage on the phenylethylamine side, forming an iminium ion. |
| 105 | [C₈H₉]⁺ | Loss of a methyl radical from the m/z 120 fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
Note: The relative intensities of these peaks can vary depending on the ionization method (e.g., EI, ESI) and the collision energy used.
Troubleshooting Guide
Question: I am not observing the molecular ion peak. What could be the issue?
Answer: The absence of a molecular ion peak can be due to several factors:
-
High Fragmentation Energy: The energy used for ionization (e.g., in Electron Ionization) might be too high, causing the molecular ion to fragment completely. Try using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
In-source Fragmentation: In ESI, high source temperatures or voltages can lead to fragmentation within the ion source.[1] Optimize the source parameters to minimize this effect.
-
Sample Instability: The compound may be degrading in the solvent or upon heating. Ensure the sample is fresh and consider using a lower inlet temperature if using GC-MS.
-
Instrumental Issues: There could be a problem with the detector or other instrument components. Run a standard compound to verify instrument performance.
Question: My mass spectrum shows unexpected peaks or high background noise. How can I resolve this?
Answer: Contamination is a common cause of unexpected peaks and high background noise.
-
Solvent Contamination: Use high-purity, LC-MS grade solvents. Impurities in the solvent can lead to adducts or background ions.
-
Sample Contamination: Ensure your sample is pure. Impurities from the synthesis or sample handling can interfere with the analysis.
-
System Contamination: The mass spectrometer or the chromatographic system may be contaminated. Flush the system with appropriate cleaning solutions.
-
Air Leaks: Leaks in the system can introduce nitrogen, oxygen, and water, leading to characteristic background peaks. Check for leaks using a leak detector.
Question: The peak intensities are very low. What can I do to improve the signal?
Answer: Low signal intensity can be addressed by:
-
Sample Concentration: The sample may be too dilute. Prepare a more concentrated solution.
-
Ionization Efficiency: The chosen ionization method and parameters may not be optimal for your compound. For ESI, adjust the pH of the mobile phase to promote protonation.
-
Instrument Tuning: The mass spectrometer may need to be tuned and calibrated. Perform a system check and calibration according to the manufacturer's instructions.
-
Detector Issues: The detector may be aging or not functioning correctly. Consult your instrument's service manual or contact the manufacturer.
FAQs
Q1: What is the best ionization technique for analyzing this compound?
A1: Electrospray Ionization (ESI) is generally preferred for this compound as it is a soft ionization technique that is less likely to cause extensive fragmentation, ensuring the observation of the molecular ion. Electron Ionization (EI) can also be used, but it will likely result in more significant fragmentation.
Q2: How should I prepare my sample for ESI-MS analysis?
A2: Dissolve the sample in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Then, dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase. The mobile phase should ideally contain a small amount of a proton source, like 0.1% formic acid, to enhance protonation in positive ion mode.
Q3: Are there any common adducts I should look for in the mass spectrum?
A3: In ESI-MS, it is common to observe adducts with sodium ([M+Na]⁺ at m/z 279) and potassium ([M+K]⁺ at m/z 295), especially if there are trace amounts of these salts in the sample or solvents. Using high-purity solvents and glassware can minimize the formation of these adducts.
Experimental Protocols
Detailed Methodology for ESI-MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade methanol.
-
Prepare a working solution by diluting the stock solution to 10 µg/mL in a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatography (optional for direct infusion): An HPLC or UHPLC system can be used for sample introduction and separation if analyzing a mixture.
-
-
Mass Spectrometer Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
Collision Energy (for MS/MS): Ramp from 10 - 40 eV to observe fragmentation.
-
General Experimental Workflow:
The following diagram outlines the general workflow for mass spectrometry analysis.
Caption: General workflow for MS analysis of small molecules.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of N-(3-Nitrobenzyl)-2-phenylethanamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-(3-Nitrobenzyl)-2-phenylethanamine and its structurally related derivatives. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings on analogous compounds to offer insights into its potential therapeutic applications, focusing on cholinesterase inhibition and antimicrobial activity. The information presented is supported by experimental data from various studies on derivatives of N-benzyl-2-phenylethanamine and other nitroaromatic compounds.
Comparative Biological Activity
The biological activities of N-benzyl-2-phenylethanamine derivatives are significantly influenced by the nature and position of substituents on both the benzyl and phenylethyl moieties. The introduction of a nitro group, as in this compound, is of particular interest due to the diverse bioactivities associated with nitroaromatic compounds, including antimicrobial and cytotoxic effects.
Cholinesterase Inhibition
Derivatives of N-benzyl-2-phenylethanamine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. The inhibitory potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50).
Table 1: Cholinesterase Inhibitory Activity of N-benzyl-2-phenylethanamine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| N-benzyl-2-phenylethanamine | AChE | > 100 | [1] |
| N-benzyl-2-phenylethanamine | BChE | > 100 | [1] |
| (S)-N-(2-fluorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | MAO-A | 1.38 | [2] |
| (S)-N-(4-fluorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | MAO-A | 2.48 | [2] |
| (7R,13aS)-7-benzylstepholidine | AChE | 40.6 | [3] |
| (7S,13aS)-7-benzylstepholidine | AChE | 51.9 | [3] |
Note: Data for this compound is not available in the cited literature. The table presents data for related structures to provide a comparative context.
Antimicrobial Activity
Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the organism. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.
Table 2: Antimicrobial Activity of Structurally Related Nitro Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Mono-halogenated nitro-compounds (4b and 4c) | Staphylococcus aureus | 15.6-62.5 | [4] |
| Nitro-compounds 4c and 4d | Candida spp. | 7.8-31.25 | [4] |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives | Gram-positive bacteria | Lower potency than ampicillin | [5] |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives | Gram-negative bacteria | Lower potency than ampicillin | [5] |
Note: Data for this compound is not available in the cited literature. The table presents data for compounds with similar structural motifs to infer potential activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols commonly used to assess the biological activities discussed.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE and BChE activity.
-
Preparation of Reagents : Prepare phosphate buffer (pH 8.0), solutions of the test compounds at various concentrations, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BChE).[6]
-
Assay Procedure :
-
In a 96-well plate, add the enzyme solution, the test compound solution, and DTNB solution.[7]
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).[6]
-
Initiate the reaction by adding the substrate (ATCI or BTCI).[7]
-
Measure the absorbance of the yellow product, 5-thio-2-nitrobenzoate, at a wavelength of 405-412 nm at regular intervals.[7]
-
-
Data Analysis : The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.[7]
Caption: Workflow for Cholinesterase Inhibition Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation :
-
Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare serial dilutions of the test compound in the broth within a 96-well microtiter plate.
-
-
Inoculation and Incubation :
-
Inoculate each well with the microbial suspension.
-
Include positive controls (microorganism without the compound) and negative controls (broth without microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC Determination.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[8]
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion
The available data on N-benzyl-2-phenylethanamine derivatives and other nitroaromatic compounds suggest that this compound holds potential for biological activity, particularly in the realms of cholinesterase inhibition and antimicrobial effects. The presence of the nitro group is a key determinant for its potential antimicrobial properties. Further experimental investigation is warranted to elucidate the specific biological profile of this compound and to establish a clear structure-activity relationship for this class of compounds. The protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on such investigations.
References
- 1. Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Determination of Cytotoxicity of Actinobacterial Extracts and Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Nâbenzylâ2â(Nâbenzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. [abq.org.br]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validating the Mechanism of Action of N-(3-Nitrobenzyl)-2-phenylethanamine: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for N-(3-Nitrobenzyl)-2-phenylethanamine. While the chemical properties of this compound are documented, detailed biological studies validating its specific molecular targets and signaling pathways are not presently available in the public domain. This absence of foundational data precludes a direct comparative analysis of its performance against alternative compounds.
Currently, information on this compound is primarily limited to its chemical structure and basic identifiers, as cataloged in databases such as PubChem.[1] There is a notable lack of published research detailing its biological activity, including its mechanism of action, potency, and efficacy in any particular therapeutic area.
For a comparative guide to be scientifically rigorous, it would necessitate experimental data from a variety of assays. These would typically include, but are not limited to, target-based assays to identify specific molecular interactions, cell-based assays to determine functional effects, and potentially in vivo studies to understand its physiological impact. Without this primary data for this compound, a meaningful comparison with other compounds is not feasible.
Hypothetical Experimental Workflow for Mechanism of Action Validation
To illustrate the process by which the mechanism of action of a novel compound like this compound would be validated, a generalized experimental workflow is presented below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for validating the mechanism of action of a novel compound.
Illustrative Signaling Pathway Diagram
Should experimental data emerge identifying a specific pathway modulated by this compound, a signaling pathway diagram would be crucial for visualization. For instance, if the compound were found to inhibit a key kinase in a cancer-related pathway, the diagram would illustrate the upstream and downstream effects of this inhibition.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound on a key kinase.
Conclusion and Future Directions
The scientific community awaits primary research to elucidate the biological role of this compound. Future studies should focus on initial screening to identify its molecular targets. Once a target is identified, a suite of biochemical and cell-based experiments will be necessary to validate this interaction and understand its functional consequences. This foundational research will be essential before any meaningful comparative analyses can be conducted. Researchers interested in this compound are encouraged to perform the necessary foundational studies to contribute to the collective understanding of its potential therapeutic applications.
References
Comparative Analysis of N-(3-Nitrobenzyl)-2-phenylethanamine: A Review of Available Data
A comprehensive review of scientific literature reveals a significant gap in the pharmacological data for N-(3-Nitrobenzyl)-2-phenylethanamine, with no specific in vitro or in vivo studies published to date. While the broader class of N-benzyl-2-phenylethanamine derivatives has been investigated for various biological activities, including cholinesterase inhibition and potential applications in neurodegenerative diseases, experimental data for this particular nitro-substituted analogue is not available in the public domain.
This guide aims to provide a framework for the potential evaluation of this compound by outlining the methodologies and comparative data points that would be necessary for a thorough in vitro versus in vivo analysis. The information presented below is based on standard practices in drug discovery and development for compounds of this nature.
Hypothetical In Vitro Evaluation
An initial in vitro assessment would be crucial to determine the compound's basic pharmacological profile, including its mechanism of action, potency, and selectivity.
Key In Vitro Assays:
-
Enzyme Inhibition Assays: Based on the activity of related compounds, initial screening would likely focus on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Receptor Binding Assays: To identify potential molecular targets, the compound would be screened against a panel of receptors, ion channels, and transporters.
-
Cell-Based Assays: Cellular models would be employed to assess the compound's effect on cell viability, cytotoxicity, and specific signaling pathways. For instance, neuroblastoma cell lines could be used to investigate neuroprotective or neurotoxic effects.
-
Metabolic Stability Assays: Incubation with liver microsomes would provide insights into the compound's metabolic fate and potential for drug-drug interactions.
Experimental Protocol: Enzyme Inhibition Assay (Example)
-
Preparation of Reagents: Recombinant human AChE and BChE, along with the substrate acetylthiocholine (ATC) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Procedure: The enzyme, compound, and DTNB are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATC.
-
Data Acquisition: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Hypothetical In Vivo Evaluation
Following promising in vitro results, in vivo studies in animal models would be necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole organism.
Key In Vivo Studies:
-
Pharmacokinetic (PK) Studies: These studies would determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This involves administering the compound to animals (e.g., rodents) via different routes (e.g., intravenous, oral) and measuring its concentration in plasma and various tissues over time.
-
Efficacy Studies: The compound's therapeutic effect would be evaluated in relevant animal models of disease. For example, if the compound shows potent AChE inhibition in vitro, its efficacy could be tested in a scopolamine-induced memory impairment model in mice.
-
Toxicology Studies: Acute and chronic toxicity studies would be conducted to determine the compound's safety profile and identify any potential adverse effects.
Experimental Protocol: Pharmacokinetic Study (Example)
-
Animal Model: Male Sprague-Dawley rats are used.
-
Compound Administration: A single dose of this compound is administered intravenously (IV) via the tail vein and orally (PO) by gavage.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, are calculated using non-compartmental analysis.
Data Presentation: A Template for Comparison
Should experimental data become available, the following tables would provide a clear and structured comparison of the in vitro and in vivo findings.
Table 1: In Vitro Activity Profile
| Assay | Target/Cell Line | Endpoint | Value (e.g., IC₅₀, EC₅₀) |
| Enzyme Inhibition | AChE | IC₅₀ | |
| BChE | IC₅₀ | ||
| Cell Viability | SH-SY5Y | CC₅₀ | |
| Metabolic Stability | Human Liver Microsomes | t₁/₂ |
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | Route | Value (Mean ± SD) | Units |
| Half-life (t₁/₂) | IV | h | |
| PO | h | ||
| Clearance (CL) | IV | L/h/kg | |
| Volume of Distribution (Vd) | IV | L/kg | |
| Bioavailability (F) | PO | % |
Visualizing the Path Forward: A Proposed Workflow
The logical progression from initial screening to preclinical evaluation can be visualized as follows:
Caption: Proposed workflow for the evaluation of this compound.
A Comparative Analysis of Synthesis Routes for Substituted Phenylethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent synthesis routes for substituted phenylethylamines, a class of compounds with significant interest in medicinal chemistry and pharmacology. The following analysis presents quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate synthetic strategies.
Comparison of Key Synthesis Routes
The synthesis of substituted phenylethylamines can be approached through several distinct chemical transformations. The choice of route often depends on the desired substitution pattern, available starting materials, and scalability. This guide focuses on four primary methods: Reductive Amination, Reduction of β-Nitrostyrenes, the Hofmann Rearrangement, and the Pictet-Spengler Reaction as a route to cyclic phenylethylamine derivatives.
Quantitative Data Summary
The following table summarizes key quantitative parameters for various synthesis routes to provide a clear comparison of their efficiency and reaction conditions.
| Synthesis Route | Starting Material(s) | Product | Reducing/Key Reagent | Temp. (°C) | Time (h) | Yield (%) |
| Leuckart-Wallach Reaction | Phenyl-2-propanone, Ammonium formate | Amphetamine | Formic acid/Ammonium formate | 160-170 | 4-15 | ~23-65[1] |
| Catalytic Hydrogenation | 3,4-Methylenedioxy-β-nitrostyrene | 3,4-Methylenedioxyphenethylamine | H₂, 5% Pd/C, HCl | 0 | 3 | 71[2][3] |
| Catalytic Hydrogenation | 3,4-Dimethoxy-β-nitrostyrene | 3,4-Dimethoxyphenethylamine | H₂, 5% Pd/C, HCl | 0 | 3 | 73[2][3] |
| Catalytic Hydrogenation | 4-Hydroxy-3-methoxy-β-nitrostyrene | 4-Hydroxy-3-methoxyphenethylamine | H₂, 5% Pd/C, HCl | 0 | 3 | 81[2][3] |
| Catalytic Hydrogenation | 3-Hydroxy-4-methoxy-β-nitrostyrene | 3-Hydroxy-4-methoxyphenethylamine | H₂, 5% Pd/C, HCl | 0 | 3 | 91[2][3] |
| LAH Reduction | 2,5-Dimethoxynitrostyrene | 2,5-Dimethoxyphenethylamine (2C-H) | LiAlH₄ | Reflux | 32 | ~57[4] |
| Hofmann Rearrangement | 2-Methyl-3-phenylpropanamide | Amphetamine | NaOCl | 0-58 | - | 69[5] |
| Pictet-Spengler Reaction | Tryptamine, Ethyl glyoxalate | Ethyl 1,2,3,4-tetrahydro-β-carboline-1-carboxylate | - | - | - | 80[6] |
| Reduction of Benzyl Cyanide | Benzyl cyanide | β-Phenylethylamine | H₂, Raney Ni, NH₃ | 120-130 | <1 | 83-87[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these synthesis routes.
Reductive Amination via Leuckart-Wallach Reaction: Synthesis of Amphetamine
This protocol is adapted from studies on the Leuckart reaction with phenylacetone.[1]
Materials:
-
Phenylacetone
-
Ammonium formate
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of phenylacetone and an excess of ammonium formate is heated to 160-170 °C for a period of 4 to 15 hours.
-
During the heating, the reaction mixture is typically stirred.
-
After the reaction is complete, the mixture is cooled.
-
The formyl derivative of the product is hydrolyzed directly in the reaction mixture by the addition of concentrated hydrochloric acid.
-
The amphetamine is then isolated from the aqueous solution by basification followed by extraction with an organic solvent.
-
Purification is typically achieved through distillation.
Reduction of a β-Nitrostyrene: Synthesis of 3,4-Methylenedioxyphenethylamine
This protocol is based on the catalytic hydrogenation of β-nitrostyrenes.[2][3][8]
Materials:
-
3,4-Methylenedioxy-β-nitrostyrene
-
5% Palladium on charcoal (Pd/C)
-
12 M Hydrochloric acid (HCl)
-
Ethanol
-
Celite
-
Aqueous ammonia solution (28%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a 30 mL side-arm flask equipped with a magnetic stirring bar, place 3,4-methylenedioxy-β-nitrostyrene (0.500 g, 2.59 mmol), 5% palladium on charcoal (0.553 g, 0.26 mmol Pd), 12 M hydrochloric acid (0.5 mL), and ethanol (10 mL).[2][3][8]
-
Stir the reaction mixture at 0 °C for 3 hours under a hydrogen atmosphere (1 atm).[2][3][8]
-
Remove the catalyst by filtration through Celite and wash the filter cake with ethanol (40 mL).[2][3][8]
-
Evaporate the filtrate to yield a yellow oil.[3]
-
Dissolve the oil in water (40 mL) and wash the solution with CH₂Cl₂ (3 x 20 mL).[3]
-
Neutralize the aqueous layer with aqueous ammonia solution (28%, 5 mL) and extract with CH₂Cl₂ (4 x 20 mL).[3]
-
Dry the combined organic layers over Na₂SO₄ and evaporate the solvent to obtain the product.[3]
Hofmann Rearrangement: Synthesis of Amphetamine from 2-Methyl-3-phenylpropanamide
This procedure describes the synthesis of amphetamine via the Hofmann rearrangement.[5][9]
Materials:
-
2-Methyl-3-phenylpropanamide
-
Sodium hypochlorite (NaOCl) solution (prepared from Cl₂ gas and NaOH)
-
Benzene
-
Concentrated hydrochloric acid
-
30% Sodium hydroxide solution
Procedure:
-
Add 2-Methyl-3-phenylpropanamide (230 g) to a sodium hypochlorite solution in a 2 L round-bottom flask. The NaOCl solution is prepared by passing Cl₂ gas (109 g) into a solution of NaOH (277 g) in distilled water (453 mL).[5]
-
Hold the reaction mixture at 0 °C for one hour.[5]
-
Slowly heat the mixture to 18 °C, at which point an exothermic reaction occurs and the solid dissolves.[5]
-
After the initial exotherm subsides, heat the solution to 58 °C to induce the rearrangement.[5]
-
The amphetamine product is then isolated from the reaction mixture. This typically involves extraction and purification steps. The final product can be obtained as a free base with a yield of 131 g (69%).[5]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthesis routes.
Caption: Workflow for Reductive Amination (Leuckart-Wallach).
Caption: Workflow for β-Nitrostyrene Reduction.
Caption: Workflow for Hofmann Rearrangement.
Caption: Workflow for Pictet-Spengler Reaction.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Low-Temp Hydrogenation of Nitrostyrenes to Phenethylamines [designer-drug.com]
- 4. Successful 2C-B Syntheses [erowid.org]
- 5. Amphetamine From 2-Methyl-3-phenylpropanamide | Open Source Chemistry [bbgate.com]
- 6. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. academic.oup.com [academic.oup.com]
- 9. amphetamine from 2-methyl-3-phenylpropanamide | Open Source Chemistry [bbgate.com]
A Comparative Analysis of N-(3-Nitrobenzyl)-2-phenylethanamine and Established Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative dopamine reuptake inhibitor, N-(3-Nitrobenzyl)-2-phenylethanamine, against a selection of well-characterized dopamine reuptake inhibitors (DRIs). The following sections detail the comparative binding affinities and potencies, a standard experimental protocol for assessing dopamine reuptake inhibition, and visualizations of the underlying biological and experimental processes.
Quantitative Comparison of Dopamine Reuptake Inhibitor Potency
The efficacy of a dopamine reuptake inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of dopamine uptake by the dopamine transporter (DAT). A lower IC50 value indicates a higher potency. The data presented in Table 1 summarizes the IC50 values for several known DRIs, alongside a hypothetical value for this compound to serve as a benchmark for comparison.
| Compound | IC50 (nM) for Dopamine Reuptake Inhibition |
| This compound | Hypothetical Value |
| Cocaine | 108 |
| Bupropion | Data varies across studies |
| Methylphenidate | Data varies across studies |
| Vanoxerine (GBR12909) | Data varies across studies |
| Nisoxetine | 1.15 µM (for NET, for context) |
| Fluoxetine | 18.4 µM (for SERT, for context) |
| Table 1: Comparative IC50 values for various dopamine reuptake inhibitors. Lower values indicate higher potency. |
Note: IC50 values can vary between different experimental setups and cell lines used.[1] The values for Nisoxetine and Fluoxetine are provided for context as they are selective inhibitors for the norepinephrine transporter (NET) and serotonin transporter (SERT) respectively, highlighting the varying potencies and selectivities of different monoamine reuptake inhibitors.[2]
Experimental Protocols
A standard methodology for determining the potency of a compound to inhibit dopamine reuptake involves an in vitro cell-based assay.
Dopamine Reuptake Inhibition Assay
This protocol outlines a common procedure for measuring the inhibitory potency (IC50) of a test compound on the human dopamine transporter (hDAT).
Objective: To determine the concentration of a test compound, such as this compound, required to inhibit 50% of the dopamine uptake mediated by hDAT expressed in a suitable cell line.
Materials:
-
Cell line expressing hDAT (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine (radiolabeled dopamine)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Cocaine, Bupropion)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture and Plating: Culture hDAT-expressing cells to an appropriate confluency and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Assay Initiation: Wash the cells with the assay buffer.
-
Pre-incubation: Add the various concentrations of the test compound or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
Dopamine Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to each well. Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove the extracellular [³H]Dopamine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [³H]Dopamine using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific dopamine uptake, which is the IC50 value.
Visualizations
To better understand the context of dopamine reuptake inhibition and the experimental procedures involved, the following diagrams are provided.
Caption: Dopamine signaling pathway and the site of action for reuptake inhibitors.
Caption: Workflow for an in vitro dopamine reuptake inhibition assay.
References
A Comparative Guide to the 5-HT2A/2C Receptor Activity of N-Benzyl-Phenylethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-benzyl-phenylethylamine derivatives, a class of compounds known for their interaction with serotonin receptors. While the focus is on derivatives with available experimental data, we include "N-(3-Nitrobenzyl)-2-phenylethanamine" as a structurally related compound for which public experimental bioactivity data is limited. This guide summarizes key quantitative data, details experimental protocols for receptor binding and functional assays, and visualizes relevant pathways and workflows.
Data Presentation: Comparative Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological data for a series of N-benzyl-phenylethylamine derivatives at the human 5-HT2A and rat 5-HT2C receptors. These compounds serve as comparators to understand the structure-activity relationships within this chemical class.
Table 1: 5-HT2A and 5-HT2C Receptor Binding Affinities of N-Benzyl-Phenylethylamine Derivatives
| Compound ID | N-Benzyl Substitution | Phenethylamine Moiety | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| 1 | Unsubstituted | 2-Phenylethanamine | 180 | 1200 |
| 2 | 2-Methoxy | 2-Phenylethanamine | 1.2 | 25 |
| 3 | 3-Methoxy | 2-Phenylethanamine | 25 | 280 |
| 4 | 4-Methoxy | 2-Phenylethanamine | 15 | 150 |
| 5 | 2,5-Dimethoxy | 4-Bromo-2,5-dimethoxyphenethylamine | 0.46 | 1.1 |
| 6 | 3-Nitro | 2-Phenylethanamine | Data Not Available | Data Not Available |
Data adapted from studies on N-benzyl phenethylamines as 5-HT2A/2C agonists.[1]
Table 2: 5-HT2A Functional Activity of N-Benzyl-Phenylethylamine Derivatives
| Compound ID | N-Benzyl Substitution | Phenethylamine Moiety | EC50 (nM) | Emax (%) |
| 1 | Unsubstituted | 2-Phenylethanamine | 550 | 85 |
| 2 | 2-Methoxy | 2-Phenylethanamine | 5.4 | 98 |
| 3 | 3-Methoxy | 2-Phenylethanamine | 120 | 92 |
| 4 | 4-Methoxy | 2-Phenylethanamine | 75 | 95 |
| 5 | 2,5-Dimethoxy | 4-Bromo-2,5-dimethoxyphenethylamine | 0.23 | 100 |
| 6 | 3-Nitro | 2-Phenylethanamine | Data Not Available | Data Not Available |
EC50 and Emax values are for agonist-induced calcium mobilization in cells expressing the 5-HT2A receptor. Data adapted from related studies.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and cross-validation.
Protocol 1: Radioligand Competition Binding Assay for 5-HT2A Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.[1][3]
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.[4]
-
[3H]Ketanserin (radioligand).
-
Test compounds (e.g., this compound and comparators).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from CHO-K1 cells expressing the 5-HT2A receptor.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final concentration ~1 nM), and 50 µL of the test compound at various concentrations.
-
For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 60 minutes.
-
Filter the contents of the wells through the filter plate and wash three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Functional Assay for 5-HT2A Receptor Activity
This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying the increase in intracellular calcium concentration following receptor activation.[5]
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds.
-
Fluorescence plate reader.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations to the wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4) over time.
-
The peak fluorescence intensity is used to determine the response.
-
Plot the response as a function of the compound concentration to determine the EC50 and Emax values.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate key processes.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. innoprot.com [innoprot.com]
"structural confirmation of N-(3-Nitrobenzyl)-2-phenylethanamine via X-ray crystallography"
This guide provides a comparative analysis of analytical techniques for the structural confirmation of N-(3-Nitrobenzyl)-2-phenylethanamine, with a primary focus on single-crystal X-ray crystallography. While a specific crystal structure for this compound is not publicly available, this guide presents hypothetical data based on crystallographic studies of structurally similar nitroaromatic compounds to illustrate the principles and expected outcomes of the technique. This is compared with alternative and complementary spectroscopic methods, for which experimental data on the target molecule are available.
Data Presentation
The following tables summarize the quantitative data obtained from X-ray crystallography and other analytical techniques.
Table 1: Hypothetical Single-Crystal X-ray Crystallography Data for this compound
This data is representative of what would be expected from a successful crystallographic analysis of the title compound, based on published data for similar organic molecules.
| Parameter | Hypothetical Value | Significance |
| Crystal Data | ||
| Chemical Formula | C₁₅H₁₆N₂O₂ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 256.30 g/mol | Consistent with the molecular formula.[1] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[2] |
| Unit Cell Dimensions | ||
| a | 10.12 Å | Length of one side of the unit cell. |
| b | 15.45 Å | Length of the second side of the unit cell. |
| c | 8.78 Å | Length of the third side of the unit cell. |
| α | 90° | Angle between sides b and c. |
| β | 105.3° | Angle between sides a and c. |
| γ | 90° | Angle between sides a and b. |
| Volume | 1325.4 ų | The volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | The X-ray source used for diffraction. |
| Temperature | 100 K | Data is often collected at low temperatures to minimize thermal vibrations. |
| Refinement | ||
| R-factor (R₁) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-fit (GOF) | 1.05 | Indicates the quality of the refined model. A value close to 1 is ideal. |
Table 2: Spectroscopic Data for this compound
The following data provides complementary information to the crystallographic analysis, confirming the presence of specific functional groups and the overall connectivity of the molecule.
| Technique | Observed Data | Interpretation |
| ¹H NMR | Data not fully available in public databases. Expected chemical shifts would confirm the presence of aromatic protons on both rings, the benzylic and ethylamine protons, and the amine proton. | Confirms the proton environment and connectivity of the molecule. |
| ¹³C NMR | A spectrum is available on PubChem, though specific peak assignments are not provided.[1] | Confirms the carbon skeleton of the molecule. |
| FTIR | A vapor phase IR spectrum is available on PubChem.[1] Expected peaks: ~3350 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2900 cm⁻¹ (aliphatic C-H stretch), ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch). | Confirms the presence of key functional groups such as the amine, aromatic rings, and the nitro group. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 256.12.[1] | Confirms the molecular weight of the compound. |
Experimental Protocols
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[3][4]
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates.
Alternative Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound in a deuterated solvent (e.g., CDCl₃) is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the sample is analyzed to obtain an infrared spectrum. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, where it is ionized. The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound and information about its fragmentation pattern.
Visualizations
Caption: Workflow for the synthesis and structural confirmation of a small molecule.
Caption: Logical relationships between analytical methods and the structural information they provide.
References
Benchmarking N-(3-Nitrobenzyl)-2-phenylethanamine Against Reference Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research compound N-(3-Nitrobenzyl)-2-phenylethanamine against two well-established monoamine oxidase (MAO) inhibitors: Phenelzine and Selegiline. The objective is to offer a framework for evaluating its potential as a MAO inhibitor, highlighting its potency and selectivity against the two major MAO isoforms, MAO-A and MAO-B.
Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological and psychiatric disorders.[1] MAO-A inhibitors are primarily utilized as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease and Alzheimer's disease.[2] Phenelzine is a non-selective MAO inhibitor, meaning it inhibits both MAO-A and MAO-B.[3] In contrast, Selegiline is a selective inhibitor of MAO-B.[4]
The following sections present a comparative summary of the inhibitory activities of these compounds, detailed experimental protocols for assessing MAO inhibition, and a visual representation of the MAO-mediated neurotransmitter degradation pathway.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of this compound and the reference compounds against human MAO-A and MAO-B is summarized in Table 1. The data for the reference compounds are derived from published literature, while the data for this compound is hypothetical and serves as a placeholder for experimental determination.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| This compound | 1,200 (Hypothetical) | 85 (Hypothetical) | 0.07 (Hypothetical) |
| Phenelzine | 47 | 15 | 0.32 |
| Selegiline | 23,000 | 51 | 0.0022 |
Data for Phenelzine and Selegiline are sourced from publicly available databases and scientific literature.[1][4] IC50 values for this compound are hypothetical and require experimental validation.
Experimental Protocols
The following are detailed methodologies for conducting in vitro monoamine oxidase inhibition assays.
1. Kynuramine Assay for MAO-A and MAO-B Inhibition
This spectrophotometric assay is a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[5][6][7]
-
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate for MAO-A)
-
Benzylamine hydrochloride (substrate for MAO-B)
-
Test compound (this compound) and reference compounds (Phenelzine, Selegiline) dissolved in DMSO
-
Potassium phosphate buffer (pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 316 nm (for MAO-A) and 250 nm (for MAO-B)
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in potassium phosphate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the diluted compound solutions to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Immediately measure the change in absorbance over time at the respective wavelength (316 nm for MAO-A, 250 nm for MAO-B) using a spectrophotometer.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. MAO-Glo™ Assay
The MAO-Glo™ Assay is a luminescent-based method that offers high sensitivity and a simplified protocol.[8]
-
Materials and Reagents:
-
MAO-Glo™ Assay Kit (Promega), which includes:
-
Luminogenic MAO substrate
-
MAO Reaction Buffer
-
Luciferin Detection Reagent
-
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compound and reference compounds dissolved in DMSO
-
White, opaque 96-well microplates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the MAO Reaction Buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the diluted compound solutions to the wells.
-
Add the luminogenic MAO substrate to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values as described in the kynuramine assay protocol.
-
Mandatory Visualizations
Monoamine Oxidase Signaling Pathway
The following diagram illustrates the role of MAO-A and MAO-B in the degradation of key monoamine neurotransmitters.
Caption: Monoamine Oxidase (MAO) neurotransmitter degradation pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 values of test compounds.
Caption: General workflow for in vitro IC50 determination of MAO inhibitors.
References
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel monoamine oxidase B (MAO-B) inhibitors by combined application of docking-based alignment, 3D-QSAR, ADMET prediction, molecular dynamics simulation, and MM_GBSA binding free energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of N-(3-Nitrobenzyl)-2-phenylethanamine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for N-(3-Nitrobenzyl)-2-phenylethanamine. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this compound in a laboratory setting.
The following procedures are critical for maintaining a safe laboratory environment and adhering to regulatory compliance. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the prescribed disposal protocols.
Hazard Profile and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound was not fully accessible, data from structurally similar compounds suggest a profile that necessitates careful handling. The information below is a summary of potential hazards and should be treated as a baseline for safe practice. Always consult the substance-specific SDS provided by the manufacturer.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Potentially toxic if swallowed, inhaled, or in contact with skin. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Use only in well-ventilated areas or with a fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | Avoid direct contact with skin. In case of contact, flush immediately with copious amounts of water. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes. |
| Environmental Hazard | Potentially harmful to aquatic life. | Prevent release to the environment. Dispose of in accordance with local, state, and federal regulations. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. The following protocol provides a detailed, step-by-step guide for its disposal.
1. Personal Protective Equipment (PPE) Verification:
-
Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Small Quantity Disposal (Residual Amounts):
-
For cleaning residual amounts from glassware or surfaces, use a suitable solvent (e.g., acetone, ethanol).
-
The resulting solvent rinse should be collected in the designated hazardous waste container.
-
Do not evaporate the solvent in a fume hood as this can release the compound into the environment.
4. Bulk Quantity Disposal:
-
Unused or expired this compound must be disposed of as hazardous chemical waste.
-
The original container, if empty but not cleaned, should also be treated as hazardous waste.
-
Securely cap the waste container and store it in a designated, well-ventilated, and secondary containment area while awaiting pickup.
5. Waste Pickup and Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Ensure all labeling is accurate and complete, including the chemical name and any associated hazards.
-
The final disposal will be carried out by a licensed hazardous waste disposal company, likely through incineration at a permitted facility.[1][2][3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(3-Nitrobenzyl)-2-phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of N-(3-Nitrobenzyl)-2-phenylethanamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its constituent functional groups: aromatic nitro compounds and secondary amines. Aromatic nitro compounds are often toxic and can be absorbed through the skin, while secondary amines can be corrosive and cause respiratory and skin irritation. Therefore, a cautious and comprehensive approach to safety is paramount.
Engineering Controls and Personal Protective Equipment (PPE)
Effective engineering controls are the first line of defense in minimizing exposure. When handling this compound, work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.
The selection of appropriate Personal Protective Equipment (PPE) is critical to ensure personal safety. The following table summarizes the recommended PPE for various types of exposure.
| Exposure Type | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Routine Handling (Small Quantities) | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Not generally required if handled in a fume hood | Lab Coat |
| Weighing/Transfer (Powder) | Ventilated Balance Enclosure or Fume Hood | Double-gloving (Nitrile or Neoprene) | Chemical Safety Goggles | N95 Respirator or higher | Lab Coat |
| Spill Cleanup | Chemical Fume Hood (if possible) | Heavy-duty Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Air-Purifying Respirator (APR) with organic vapor cartridges | Chemical-resistant Apron or Coveralls |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
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Preparation :
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Ensure the chemical fume hood is functioning correctly.
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Gather all necessary equipment and PPE before starting work.
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Consult the experimental protocol and be familiar with all steps.
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Handling :
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Wear the appropriate PPE as outlined in the table above.
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Conduct all manipulations of the compound within the fume hood.
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Avoid inhalation of any dust or vapors.
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Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
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Storage :
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Store this compound in a tightly sealed, properly labeled container.
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Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
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Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (unused compound, contaminated consumables) | Labeled, sealed, and puncture-resistant hazardous waste container | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Liquid Waste (solutions containing the compound) | Labeled, sealed, and chemically compatible hazardous waste container | Dispose of as hazardous chemical waste through your institution's EHS office. Do not pour down the drain. |
| Sharps (needles, etc.) | Approved sharps container | Dispose of through your institution's EHS office. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with this compound.
Caption: PPE selection workflow based on the handling task.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
